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  • Product: 2-(4-Bromophenyl)-4-chloroquinazoline
  • CAS: 83800-98-0

Core Science & Biosynthesis

Foundational

2-(4-Bromophenyl)-4-chloroquinazoline PubChem CID 899321 data

Topic: 2-(4-Bromophenyl)-4-chloroquinazoline (PubChem CID 899321) Content Type: Technical Guide / Scaffold Profile Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers The "Warhead" Scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(4-Bromophenyl)-4-chloroquinazoline (PubChem CID 899321) Content Type: Technical Guide / Scaffold Profile Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers

The "Warhead" Scaffold for Kinase & Antimicrobial Library Generation

Executive Summary

2-(4-Bromophenyl)-4-chloroquinazoline (PubChem CID 899321) is a privileged heterocyclic scaffold widely employed in medicinal chemistry as a reactive intermediate. It belongs to the 4-haloquinazoline class, a group of compounds historically significant for their utility in synthesizing Epidermal Growth Factor Receptor (EGFR) inhibitors and, more recently, microbial DNA gyrase inhibitors.

The compound features two distinct points of functionalization:

  • C4-Position (Chloro group): A highly reactive electrophilic center susceptible to nucleophilic aromatic substitution (

    
    ), serving as the primary "warhead" for library diversification.[1]
    
  • C2-Position (4-Bromophenyl group): A stable aryl halide moiety suitable for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) after the C4 substitution is complete.

This guide details the physicochemical properties, synthesis logic, handling protocols, and biological applications of this critical building block.[2]

Chemical Identity & Physicochemical Properties[3][4][5]

PropertyData
IUPAC Name 2-(4-Bromophenyl)-4-chloroquinazoline
CAS Registry Number 885277-66-7 (varies by salt/source)
PubChem CID 899321
Molecular Formula

Molecular Weight 319.58 g/mol
Monoisotopic Mass 317.96 g/mol
Physical State White to off-white solid
Solubility Soluble in DCM, DMF, DMSO; limited solubility in water.
Stability Hydrolytically unstable; reverts to quinazolinone in moist air/acidic conditions.

Synthetic Utility & Mechanism[6][7][8]

The utility of CID 899321 lies in its reactivity profile. The pyrimidine ring of the quinazoline core is electron-deficient, making the carbon at position 4 highly electrophilic. The chlorine atom acts as a facile leaving group.

Reaction Workflow

The standard workflow for utilizing this scaffold involves a two-step sequence:

  • Synthesis of the Core: Oxidative cyclization of 2-aminobenzamide with 4-bromobenzaldehyde, followed by chlorination.

  • Derivatization: Displacement of the 4-chloro group by nucleophiles (amines, thiols, alkoxides).

Visualization: Synthesis & Reactivity Pathway

G cluster_0 Critical Handling Step Precursors 2-Aminobenzamide + 4-Bromobenzaldehyde Intermediate 2-(4-Bromophenyl) quinazolin-4(3H)-one Precursors->Intermediate Oxidative Cyclization (I2 or NaHSO3) Target 2-(4-Bromophenyl)- 4-chloroquinazoline (CID 899321) Intermediate->Target Chlorination (POCl3 / Reflux) Product 4-Amino/Thio-quinazoline (Bioactive Ligand) Target->Product SNAr Displacement (R-NH2 / R-SH)

Figure 1: The synthetic lifecycle of CID 899321.[1][3][4][5] The transformation from quinazolinone to chloroquinazoline is the critical activation step, requiring moisture-free conditions to prevent reversion.

Experimental Protocols

Protocol A: Synthesis of the Core (Chlorination)

Context: If starting from the commercially available or pre-synthesized 2-(4-bromophenyl)quinazolin-4(3H)-one.

Reagents:

  • 2-(4-Bromophenyl)quinazolin-4(3H)-one (1.0 equiv)

  • Phosphoryl chloride (

    
    ) (Excess, typically 5–10 equiv)
    
  • 
    -Diisopropylethylamine (DIPEA) or Triethylamine (Catalytic/Base scavenger)
    

Procedure:

  • Setup: In a dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), suspend the quinazolinone starting material in neat

    
    .
    
  • Reaction: Add DIPEA (0.5 equiv) carefully. Heat the mixture to reflux (approx. 105°C) for 2–4 hours. The suspension should become a clear solution as the reaction proceeds.

  • Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate). The starting material (polar) should disappear, replaced by a faster-moving spot (non-polar chloro-derivative).

  • Work-up (Critical Safety): Cool the reaction mixture to room temperature. Remove excess

    
     under reduced pressure.
    
  • Quenching: Pour the residue slowly onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of residual phosphoryl chloride.

  • Isolation: Neutralize with saturated

    
     solution. Extract with Dichloromethane (DCM). Dry organic layer over 
    
    
    
    and concentrate to yield the solid product.
Protocol B: Derivatization via

Context: Coupling with a primary amine (e.g., anilines or aliphatic amines) to generate a kinase inhibitor library.

Reagents:

  • 2-(4-Bromophenyl)-4-chloroquinazoline (1.0 equiv)

  • Target Amine (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv)

  • Isopropanol (solvent)

Procedure:

  • Dissolution: Dissolve the chloroquinazoline in isopropanol (typically 5–10 mL per mmol).

  • Addition: Add the amine. No external base is strictly required if the product precipitates as the HCl salt, but

    
     can be added to scavenge acid.
    
  • Reaction: Reflux for 2–6 hours.

  • Isolation: Cool the mixture. The product often precipitates as a solid. Filter and wash with cold isopropanol or ether.

  • Purification: Recrystallize from Ethanol/DMF or purify via silica gel chromatography if necessary.

Applications in Drug Discovery[2]

EGFR Kinase Inhibition

The 4-anilinoquinazoline pharmacophore is the structural basis for drugs like Gefitinib and Erlotinib . CID 899321 allows researchers to explore the "2-aryl" subspace of this scaffold. While approved drugs often have H or small alkyl groups at C2, the 2-aryl substitution provides additional hydrophobic interactions in the ATP-binding pocket of kinases, particularly for mutant forms.

Antimicrobial Agents (DNA Gyrase)

Recent studies indicate that 2-phenylquinazolines exhibit potent activity against S. aureus and E. coli by targeting DNA gyrase. The 4-bromo substituent on the phenyl ring (present in CID 899321) is often used as a handle to extend the molecule into the solvent-exposed region of the enzyme via cross-coupling, enhancing solubility and potency.

Dual-Action Leads

Derivatives synthesized from this core have shown promise as dual anticancer/antimicrobial agents. The bromine atom is pivotal here; it allows the late-stage attachment of solubilizing groups (like morpholine or piperazine) which are essential for pharmacokinetic optimization.

Safety & Toxicology (E-E-A-T)

Hazard Classification:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Acute Toxicity: Toxic if swallowed or inhaled.[6]

  • Sensitization: Potential skin sensitizer.[6]

Handling Precautions:

  • Moisture Sensitivity: The C-Cl bond is hydrolytically unstable. Store under inert gas (Nitrogen/Argon) in a desiccator. Exposure to moist air will slowly convert the white solid back to the inert quinazolinone.

  • Corrosivity: The hydrolysis product is HCl. Always handle in a fume hood.

  • Waste Disposal: Quench all reaction mixtures containing

    
     or the chloro-intermediate with ice/water/base before disposal. Do not mix with strong oxidizers.
    

References

  • PubChem. "2-(4-bromophenyl)-4-chloroquinazoline (CID 899321) Compound Summary." National Library of Medicine. [Link]

  • Okano, K., et al. "Synthesis of 6-Arylbenzimidazo[1,2-c]quinazolines via Oxidative Cyclization." Tetrahedron Letters, 2009. (Cited for synthesis protocols of 2-aryl-4-chloroquinazolines).
  • Mphahlele, M. J., et al. "Synthesis and biological evaluation of 2-aryl-4-aminoquinazoline derivatives." Pharmaceuticals, 2017.[7] [Link]

Sources

Exploratory

Solubility of 2-(4-Bromophenyl)-4-chloroquinazoline in Organic Solvents

Executive Summary The solubility profile of 2-(4-Bromophenyl)-4-chloroquinazoline (CAS 83800-98-0) is dictated by its rigid, planar quinazoline core and the lipophilic halogen substituents at the C4 and phenyl-C4' positi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility profile of 2-(4-Bromophenyl)-4-chloroquinazoline (CAS 83800-98-0) is dictated by its rigid, planar quinazoline core and the lipophilic halogen substituents at the C4 and phenyl-C4' positions. As a critical intermediate in the synthesis of pharmaceuticals (e.g., tyrosine kinase inhibitors) and organic functional materials, understanding its dissolution thermodynamics is essential for optimizing reaction yields and purification protocols.

This guide synthesizes experimental data from structural analogs (e.g., 4-chloro-2-phenylquinazoline) and thermodynamic principles to establish a robust solubility framework. The compound exhibits a "Like-Dissolves-Like" behavior typical of halogenated heterocycles: high solubility in polar aprotic and chlorinated solvents, moderate temperature-dependent solubility in esters/aromatics, and poor solubility in protic polar solvents and aliphatic hydrocarbons.

Physicochemical Profile & Structural Analysis[1][2][3]

Structural Determinants of Solubility

The molecule consists of a quinazoline scaffold substituted with a chlorine atom at position 4 and a 4-bromophenyl group at position 2.

  • Lipophilicity: The presence of two heavy halogens (Br, Cl) significantly increases the partition coefficient (LogP > 4.5 predicted), reducing aqueous solubility to negligible levels (< 0.1 mg/L).

  • Crystal Lattice Energy: The planar nature of the 2-phenylquinazoline system facilitates strong

    
    -
    
    
    
    stacking in the solid state. Solvents must overcome this high lattice energy to effect dissolution.
  • Polarity: While the quinazoline nitrogens offer hydrogen bond acceptance, the molecule lacks hydrogen bond donors, making it poorly soluble in alcohols unless heated.

Solvent Class Compatibility Table

The following table categorizes solvents based on their interaction efficiency with 2-(4-Bromophenyl)-4-chloroquinazoline.

Solvent ClassRepresentative SolventsSolubility RatingPrimary Utility
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Extraction, Reaction Medium
Polar Aprotic DMF, DMSO, DMAcHigh (>150 mg/mL)Nucleophilic Substitution Reactions
Ethers THF, 1,4-DioxaneGood Reaction Medium (e.g., Suzuki Coupling)
Aromatic Hydrocarbons Toluene, ChlorobenzeneModerate (Temp. Dependent)Reflux Solvent, Hot Recrystallization
Esters/Ketones Ethyl Acetate, AcetoneModerate Chromatography, Washing
Polar Protic Methanol, Ethanol, IsopropanolLow (High in hot solvent)Recrystallization (Antisolvent)
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneNegligible Antisolvent, Precipitation

Solubility Hierarchy & Decision Framework

The following diagram illustrates the logical flow for solvent selection based on the intended process (Reaction vs. Purification).

SolubilityHierarchy cluster_legend Solubility Key Start Solvent Selection for 2-(4-Bromophenyl)-4-chloroquinazoline Process Intended Process? Start->Process Reaction Reaction Medium (High Solubility Required) Process->Reaction Purification Purification/Crystallization (Temp. Dependent Solubility) Process->Purification HighSol Chlorinated or Polar Aprotic Reaction->HighSol Recryst Recrystallization Strategy Purification->Recryst DCM DCM / Chloroform (Extraction/Workup) HighSol->DCM DMF DMF / DMSO (Nucleophilic Attack) HighSol->DMF THF THF / Dioxane (Cross-Coupling) HighSol->THF Ethanol Hot Ethanol/Isopropanol (Dissolves Hot, Precipitates Cold) Recryst->Ethanol Preferred Method Layering DCM + Hexane (Solvent/Antisolvent Layering) Recryst->Layering Alternative key1 High Solubility key2 Temp. Dependent

Figure 1: Decision tree for solvent selection based on solubility thermodynamics.

Thermodynamic Modeling (The Apelblat Equation)

For precise process control, the solubility of quinazoline derivatives is best modeled using the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (


) with temperature (

).


  • A, B, C: Empirical parameters derived from experimental data.

  • Application: If you generate experimental data points (e.g., at 25°C, 40°C, 60°C), fitting them to this equation allows for accurate interpolation of solubility at any temperature, critical for designing cooling crystallization curves.

  • Field Insight: For 4-chloro-quinazoline derivatives, the enthalpy of solution (

    
    ) is typically positive (endothermic), confirming that solubility increases significantly with temperature, justifying the use of cooling crystallization.
    

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To generate precise solubility data (mg/mL) in a specific solvent.

  • Preparation: Weigh ~500 mg of 2-(4-Bromophenyl)-4-chloroquinazoline into a jacketed equilibrium cell.

  • Saturation: Add 5 mL of the target solvent (e.g., Toluene).

  • Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours to ensure thermodynamic equilibrium.

  • Sampling: Stop stirring and allow solids to settle for 1 hour.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE).

  • Quantification: Transfer a known volume (

    
    ) to a tared weighing dish. Evaporate solvent under vacuum/nitrogen flow. Weigh the dry residue (
    
    
    
    ).
  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

Objective: Purification of crude material using the temperature-dependent solubility in Ethanol.

Recrystallization Crude Crude Solid (Contains impurities) Dissolve Dissolve in Boiling Ethanol (Reflux temp: ~78°C) Crude->Dissolve Add solvent slowly Filter Hot Filtration (Remove insoluble impurities) Dissolve->Filter Must be kept hot Cool Slow Cooling (To 0-5°C) Filter->Cool Nucleation Collect Filtration & Drying (Pure Crystals) Cool->Collect Wash with cold EtOH

Figure 2: Workflow for the recrystallization of 2-(4-Bromophenyl)-4-chloroquinazoline.

Step-by-Step:

  • Place crude solid in a round-bottom flask equipped with a reflux condenser.

  • Add Ethanol (absolute) incrementally while heating to reflux.

  • Continue adding solvent until the solid just dissolves.

    • Note: If a small amount of dark residue remains insoluble, perform a hot filtration.

  • Remove the heat source and allow the solution to cool slowly to room temperature.

  • Transfer to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Filter the crystals via vacuum filtration and wash with cold ethanol.

Safety & Handling

  • Sensitization: Halogenated quinazolines can be potent skin sensitizers. Always handle in a fume hood.

  • Hydrolysis Risk: The C4-chlorine atom is susceptible to hydrolysis in the presence of acidic moisture, converting the compound back to the 4-hydroxyquinazoline (insoluble solid). Ensure all solvents (especially DMF/DMSO) are anhydrous.

  • Waste Disposal: Chlorinated solvents (DCM, Chloroform) must be segregated from non-chlorinated waste streams.

References

  • Study on the Solubility Characteristics of Some Quinazoline Derivatives. CIBTech Journal of Chemical Sciences, 2016. Link

  • Solubility of 4-Chloro-2-phenylquinazoline (Analog Data). ChemicalBook, 2026. Link

  • Process for the preparation of 4-haloquinazolines. Google Patents (US5214144A). Link

  • Synthesis and properties of 2-(4-Bromophenyl)-4-chloroquinazoline. PubChem Compound Summary. Link

Protocols & Analytical Methods

Method

Strategic Optimization of Suzuki-Miyaura Coupling for 2-(4-Bromophenyl)-4-chloroquinazoline

Topic: Suzuki-Miyaura cross-coupling conditions for 2-(4-Bromophenyl)-4-chloroquinazoline Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki-Miyaura cross-coupling conditions for 2-(4-Bromophenyl)-4-chloroquinazoline Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Overview

The functionalization of 2-(4-Bromophenyl)-4-chloroquinazoline presents a classic chemoselectivity challenge in transition-metal catalysis: the discrimination between an electron-deficient heteroaryl chloride (C4-Cl) and an electron-neutral aryl bromide (C4'-Br).

While standard oxidative addition trends (C-I > C-Br > C-Cl) typically favor the bromide, the quinazoline C4-position is electronically activated . The electron-withdrawing nature of the 1,3-diazine ring renders the C4-Cl bond highly susceptible to oxidative addition by Palladium(0), often inverting the standard reactivity order. Furthermore, the C4-Cl site is prone to rapid hydrolysis in aqueous basic media, a common feature of standard Suzuki conditions.

Key Reactivity Principles:

  • C4-Cl Activation: The C4-Cl bond possesses significant double-bond character but is highly electrophilic (pseudo-acid chloride behavior). In the presence of electron-rich phosphine ligands, Pd(0) insertion at C4-Cl often outcompetes C4'-Br.

  • Hydrolysis Risk: The C4-Cl site hydrolyzes to the catalytically inert 4(3H)-quinazolinone in the presence of water and strong base (OH⁻). Anhydrous conditions are critical when targeting the C4 position.

  • Sequential Functionalization: The most robust synthetic route involves C4-functionalization (via Suzuki or S_NAr) prior to C4'-Br coupling.

Mechanistic Insight & Chemoselectivity

The reaction landscape is defined by the competition between the two halogenated sites and the hydrolysis pathway.

Reactivity Hierarchy
  • Site A (C4-Chloro):

    
    -deficient heteroaryl halide. High reactivity towards oxidative addition with Pd(0) and nucleophilic aromatic substitution (S_NAr).
    
  • Site B (C4'-Bromo): Standard aryl halide. Moderate reactivity. Requires standard Suzuki activation.

Decision Matrix
Desired OutcomeCritical Condition ParameterMechanistic Rationale
C4-Arylation (Selective) Anhydrous / Mild Base Prevents hydrolysis; leverages electronic activation of C4-Cl.
C4'-Arylation (Selective) Difficult / Not Recommended C4-Cl is too reactive. Mask C4 first (e.g., via S_NAr with morpholine/alkoxide) to preserve Br for later.
Bis-Arylation (Library) High Temp / Active Ligand Forces oxidative addition at both sites using sterically demanding, electron-rich ligands (e.g., XPhos, SPhos).

Experimental Protocols

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl group at the quinazoline C4 position while retaining the C4'-Br handle. Scope: Synthesis of 2,4-diarylquinazolines.

Reagents & Conditions:

  • Substrate: 2-(4-Bromophenyl)-4-chloroquinazoline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂·DCM (3 mol%)

  • Base: Potassium Phosphate (K₃PO₄), finely ground, anhydrous (2.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

  • Temperature: 80–90 °C

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon or Nitrogen.

  • Solids Addition: Charge the vial with the quinazoline substrate (1.0 equiv), arylboronic acid (1.1 equiv), anhydrous K₃PO₄ (2.0 equiv), and the Pd catalyst.

    • Note: Weighing the catalyst in a glovebox or under a flow of inert gas is recommended to maintain activity.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (concentration ~0.1 M).

    • Critical: Do not add water. Commercial "wet" solvents can lead to 4-hydroxyquinazoline formation.

  • Degassing: Sparge the mixture with Argon for 5–10 minutes.

  • Reaction: Seal the vial and heat to 90 °C. Monitor by TLC/LC-MS every 2 hours.

    • Endpoint: Disappearance of starting material. The C4'-Br is generally stable under these mild conditions with PPh₃ ligands.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Sequential Bis-Arylation (One-Pot or Stepwise)

Objective: Functionalize both C4 and C4' positions. Strategy: If the same aryl group is desired at both positions, use Protocol B. If different groups are needed, perform Protocol A, isolate, then perform Protocol B on the Br-containing product.

Reagents & Conditions:

  • Substrate: 2-(4-Bromophenyl)-4-chloroquinazoline (or product from Protocol A)

  • Boronic Acid: 2.5 equiv (for bis-coupling) or 1.2 equiv (for stepwise C4'-Br coupling)

  • Catalyst: Pd(Amphos)Cl₂ or Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃

  • Solvent: THF:Water (4:1) or Dioxane:Water (4:1)

  • Temperature: 100 °C (Reflux)

Step-by-Step Methodology:

  • Setup: Combine substrate, boronic acid, and base in a reaction vessel.

  • Catalyst: Add the active catalyst system (e.g., XPhos-Pd-G2 or Pd(dppf)Cl₂).

    • Why: Electron-rich, bulky phosphines (Buchwald ligands) are required to efficiently activate the deactivated aryl bromide (C4'-Br) after the C4 position has reacted.

  • Solvent: Add the aqueous solvent mixture.

    • Note: Water is beneficial here for solubility and transmetalation speed, as the sensitive C4-Cl has already reacted (or is reacting simultaneously).

  • Reaction: Heat to reflux (100 °C) for 4–12 hours.

  • Workup: Standard aqueous extraction (DCM/Water). Dry organic phase over MgSO₄.[1]

Visualizing the Reaction Pathway

The following diagram illustrates the divergent pathways based on reaction conditions, highlighting the critical "Hydrolysis Trap."

QuinazolineCoupling Start 2-(4-Bromophenyl)- 4-chloroquinazoline Hydrolysis Hydrolysis Trap (4-Hydroxyquinazoline) Start->Hydrolysis Aqueous Base (OH-) High pH C4_Product C4-Aryl Product (C4'-Br Intact) Start->C4_Product Protocol A: Anhydrous Suzuki Pd(PPh3)4, K3PO4 (dry) Toluene, 90°C SNAr_Product S_NAr Product (C4-OR / C4-NR2) Start->SNAr_Product Alternative Route: Nucleophilic Displacement (Amines/Alkoxides) Final_Bis Bis-Aryl Product (Fully Functionalized) C4_Product->Final_Bis Protocol B: Standard Suzuki Pd-XPhos, Aq. Base 100°C SNAr_Product->Final_Bis Protocol B: Standard Suzuki (Coupling at C4'-Br)

Caption: Divergent reaction pathways for 2-(4-Bromophenyl)-4-chloroquinazoline. Red path indicates the hydrolysis failure mode.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Formation of 4-Hydroxyquinazoline Water in solvent or hygroscopic base.Switch to anhydrous toluene and anhydrous K₃PO₄ . Use molecular sieves. Avoid hydroxide bases (NaOH, KOH).
Low Conversion of C4'-Br Catalyst deactivation or insufficient electron density on ligand.Switch to XPhos or SPhos based catalysts. Increase temperature to 100–110 °C.
Bis-coupling observed during Protocol A Catalyst too active or excess boronic acid.Reduce boronic acid to 0.95–1.0 equiv. Lower temperature to 60 °C. Use less active ligand (PPh₃).
Protodeboronation Unstable boronic acid (e.g., 2-heteroaryl).Use Boronic Esters (Pinacol) or Potassium Trifluoroborates instead of free acids.

References

  • Almond-Thynne, J., et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 7(11), 6909-6913. Link

  • Strotman, N. A., et al. (2014).[2] "Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes." Molecules, 19(8), 11460-11480. Link

  • Lyer, P., et al. (2014). "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives." Molecules, 19, 17578-17611. Link

  • Yoneda Labs. (2024). "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Application Notes. Link

  • Scott, N. W. J., et al. (2021).[3] "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene." Journal of the American Chemical Society, 143(25), 9682–9693. Link

Sources

Application

Application Note: Scalable Synthesis of 2-(4-bromophenyl)-4-alkoxyquinazolines

Abstract & Strategic Overview The quinazoline pharmacophore is a privileged structure in medicinal chemistry, serving as the core for numerous EGFR inhibitors (e.g., Gefitinib, Erlotinib).[1] The 2-aryl-4-alkoxy substitu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The quinazoline pharmacophore is a privileged structure in medicinal chemistry, serving as the core for numerous EGFR inhibitors (e.g., Gefitinib, Erlotinib).[1] The 2-aryl-4-alkoxy substitution pattern specifically modulates kinase selectivity and metabolic stability.

This application note details the robust, scalable synthesis of 2-(4-bromophenyl)-4-alkoxyquinazolines . Unlike direct alkylation of quinazolinones—which suffers from competing N- vs. O-alkylation issues—this protocol utilizes a Chlorination-Activation (


) strategy . This route guarantees regioselective formation of the 4-alkoxy ether linkage while preserving the sensitive 4-bromo handle for subsequent cross-coupling (e.g., Suzuki-Miyaura).
Core Advantages of This Protocol
  • Regio-fidelity: 100% O-alkylation selectivity via the 4-chloro intermediate.

  • Scalability: Procedures are optimized for gram-to-multigram scale.

  • Modular: The final step allows for rapid library generation using diverse alcohols.[1]

Retrosynthetic Analysis & Pathway

The synthesis is broken down into three critical phases. The logic prioritizes the stability of the aryl bromide, ensuring it remains intact until the final scaffold is assembled.[1]

ReactionScheme SM1 2-Aminobenzamide INT1 Intermediate 1: 2-(4-bromophenyl) quinazolin-4(3H)-one SM1->INT1 Cyclization (Base/Heat) SM2 4-Bromobenzoyl Chloride SM2->INT1 INT2 Intermediate 2: 4-Chloro-2-(4-bromophenyl) quinazoline INT1->INT2 Activation (POCl3/DIEA) PROD Target: 2-(4-bromophenyl)-4- alkoxyquinazoline INT2->PROD SNAr Displacement (R-OH, NaH)

Figure 1: Modular synthetic pathway designed for high regioselectivity.

Detailed Experimental Protocols

Phase 1: Construction of the Quinazolinone Core

Objective: Synthesize 2-(4-bromophenyl)quinazolin-4(3H)-one. Mechanism: Acylation followed by base-mediated dehydrative cyclization.

Materials
  • 2-Aminobenzamide (1.0 equiv)

  • 4-Bromobenzoyl chloride (1.1 equiv)

  • Pyridine (solvent/base) or THF/Et3N

  • NaOH (aq) for cyclization workup

Protocol
  • Acylation: Dissolve 2-aminobenzamide (10 mmol, 1.36 g) in anhydrous THF (50 mL). Add triethylamine (12 mmol, 1.7 mL).

  • Addition: Cool to 0°C. Dropwise add 4-bromobenzoyl chloride (11 mmol, 2.41 g) dissolved in THF (10 mL).

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1] The intermediate diamide forms as a precipitate.[1]

  • Cyclization: Add 10% aqueous NaOH (20 mL) directly to the reaction mixture. Heat to reflux (80°C) for 2 hours to force ring closure.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~4. The quinazolinone will precipitate out.[1][2]

  • Isolation: Filter the white solid. Wash with water (

    
     mL) and cold ethanol (
    
    
    
    mL).[1] Dry in a vacuum oven at 60°C.

Yield Expectation: 85–92% Quality Attribute: White solid, MP > 300°C.[1][3]

Phase 2: Activation (Chlorination)

Objective: Convert the tautomerizable amide oxygen into a leaving group (chloride).[1] Critical Safety Note:


 is highly corrosive and reacts violently with water.[1]
Materials
  • Intermediate 1 (from Phase 1)

  • Phosphorus Oxychloride (

    
    , excess, solvent/reagent)[1]
    
  • 
    -Diethylaniline or DMF (Catalytic)
    
Protocol
  • Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), place Intermediate 1 (5.0 mmol).
    
  • Reagent Addition: Add

    
     (15 mL). Add 3-4 drops of dry DMF (Vilsmeier-Haack catalyst).
    
  • Reaction: Heat to reflux (105°C) for 3–5 hours. The suspension should become a clear yellow solution.[1]

  • Monitoring: Aliquot 1 drop into MeOH (mini-workup) and check TLC. Starting material (polar) should disappear; Product (non-polar) appears.

  • Workup (Quenching):

    • Option A (Precipitation): Evaporate excess

      
       under reduced pressure.[1] Pour the residue slowly onto crushed ice/ammonia water mixture with vigorous stirring.
      
    • Option B (Direct Pour): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize with saturated

      
       to pH 8.[1]
      
  • Extraction: Extract with DCM (

    
     mL). Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc 9:1) is recommended if the solid is colored.[1]

Yield Expectation: 75–85% Stability: The 4-chloro intermediate is sensitive to moisture. Store in a desiccator or use immediately.

Phase 3: Functionalization (Regioselective )

Objective: Install the alkoxy group via nucleophilic aromatic substitution. Logic: The 4-position is highly electrophilic due to the N1-C2=N3 withdrawing system.

Protocol
  • Nucleophile Formation: In a dry flask under Argon, dissolve the desired Alcohol (R-OH, 1.2 equiv) in anhydrous THF (or DMF for high-boiling alcohols).

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% in oil, 1.5 equiv) at 0°C. Stir for 15–30 mins until

    
     evolution ceases.
    
  • Displacement: Add a solution of 4-chloro-2-(4-bromophenyl)quinazoline (1.0 equiv) in THF dropwise.

  • Reaction: Stir at RT for 1 hour. If the alcohol is sterically hindered (e.g., isopropanol, tert-butanol), heat to 60°C.[1]

  • Workup: Quench with water. Extract with EtOAc.[1][4][5] Wash organic layer with brine.[1]

  • Purification: Recrystallization from Ethanol or Column Chromatography.[1]

Data Summary & Troubleshooting

Optimization Table
ParameterStandard ConditionOptimization for Steric BulkOptimization for Scale (>50g)
Solvent (Step 3) THFDMF or DMSOToluene (Phase Transfer)
Base (Step 3) NaH

KOH + TBAB (Catalyst)
Temp (Step 3) 25°C80–100°C40°C
Time 1–2 h12 h4–6 h
Troubleshooting Guide (Logic Flow)

Troubleshooting Problem Low Yield in Step 3? Check1 Is Starting Material (Cl) remaining? Problem->Check1 Check2 Is Hydrolysis Product (OH) forming? Check1->Check2 No Action1 Nucleophile is weak. Increase Temp or switch to NaH/DMF. Check1->Action1 Yes Action2 Solvent is wet. Dry THF/DMF over sieves. Ensure Inert Atmosphere. Check2->Action2 Yes

Figure 2: Decision tree for troubleshooting nucleophilic substitution failures.

Scientific Grounding & References

Mechanistic Insight

The regioselectivity of this reaction is governed by the "Leaving Group Approach."[1] While direct alkylation of the quinazolinone (Intermediate 1) with alkyl halides often yields mixtures of N3-alkyl and O4-alkyl products due to ambient nucleophilicity, the 4-chloro intermediate forces the incoming nucleophile (alkoxide) to attack the C4 position via an addition-elimination mechanism (


). The C2-phenyl group provides steric shielding and electronic conjugation that stabilizes the transition state, but the high electrophilicity of C4 ensures rapid displacement of the chloride [1].[1]
Key References
  • Regioselective

    
     on Quinazolines: 
    
    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.

    • Source: Molecules (MDPI), 2024.[1]

    • Context: Validates the C4-selectivity of nucleophilic attacks on 2,4-substituted quinazolines.

    • URL:[Link]

  • Chlorination Protocols:

    • Title: Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives.

    • Source: BenchChem Application Notes.[1][4]

    • Context: Provides specific workup safety protocols for

      
       quenching to prevent hydrolysis of the product.
      
  • Synthesis of 2-Arylquinazolines:

    • Title: Synthesis of quinazolines (Organic Chemistry Portal).[1]

    • Source: Organic Chemistry Portal.[1]

    • Context: Reviews various methods for constructing the 2-aryl-quinazoline core, supporting the choice of the 2-aminobenzamide route.

    • URL:[Link]

  • Alkoxylation Methodology:

    • Title: Regioselective N-alkylation vs O-alkylation.[6][7]

    • Source: New Journal of Chemistry (RSC).[1][8]

    • Context: Discusses the conditions that favor O-alkylation and the utility of Ir-catalysts, though our protocol uses the classic base-mediated route for cost-efficiency.

    • URL:[Link]

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Functionalization of the C-Br Bond in 2-(4-Bromophenyl)-4-chloroquinazoline

Abstract This comprehensive technical guide provides detailed application notes and validated protocols for the palladium-catalyzed functionalization of the C4-Br bond in 2-(4-Bromophenyl)-4-chloroquinazoline. The quinaz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the palladium-catalyzed functionalization of the C4-Br bond in 2-(4-Bromophenyl)-4-chloroquinazoline. The quinazoline scaffold is a privileged core in medicinal chemistry, and the ability to selectively modify its substitution pattern is crucial for drug discovery and development.[1][2] This document offers an in-depth exploration of several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination, and cyanation. For each reaction, we discuss the underlying mechanistic principles, provide expert rationale for the selection of catalysts, ligands, and reaction conditions, and present step-by-step, field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage modern synthetic methodologies for the efficient and selective diversification of the 2-phenylquinazoline framework.

Introduction: The Significance of the Quinazoline Scaffold and Site-Selective Functionalization

The quinazoline ring system is a foundational heterocyclic motif in a multitude of biologically active compounds, including approved therapeutics for cancer such as erlotinib and gefitinib.[1] The diverse pharmacological activities associated with quinazoline derivatives underscore the importance of developing robust synthetic methods for their elaboration.[2][3][4][5] The starting material, 2-(4-Bromophenyl)-4-chloroquinazoline, presents two distinct electrophilic sites amenable to palladium-catalyzed cross-coupling: the C4-Cl bond and the C4'-Br bond on the phenyl ring.

The reactivity of C-halogen bonds in palladium-catalyzed reactions generally follows the order C-I > C-Br > C-Cl.[6][7] However, the C4-Cl bond in the quinazoline ring is activated by the adjacent nitrogen atoms, making it more susceptible to nucleophilic attack and oxidative addition to a Pd(0) catalyst compared to a standard aryl chloride.[6][7] Conversely, the C-Br bond is typically more reactive than the C-Cl bond. This nuanced reactivity profile allows for the potential for site-selective functionalization. The protocols detailed herein are optimized for the selective functionalization of the more reactive C-Br bond, while leaving the C4-Cl position intact for subsequent diversification.

The Engine of Modern Synthesis: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki.[8][9][10] These reactions share a common mechanistic framework, typically involving a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[11][12][13]

The choice of palladium precursor, and particularly the ancillary ligand, is critical for achieving high efficiency and selectivity.[12] Modern bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, have dramatically expanded the scope and utility of these transformations.[14]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[10][15] It involves the coupling of an organohalide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[10]

Mechanistic Rationale and Key Parameters

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex.[10] The subsequent transmetalation step, where the organic group from the boron reagent is transferred to the palladium center, is facilitated by the presence of a base.[10][13] Reductive elimination then yields the desired biaryl product and regenerates the active Pd(0) catalyst.[16]

Key Considerations for Success:

  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed complex such as Pd(dppf)Cl₂ with a suitable phosphine ligand is often employed. For aryl bromides, ligands like SPhos or XPhos can be highly effective.

  • Base Selection: The choice of base is crucial for activating the organoboron species. Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used, often in an aqueous-organic solvent mixture.[16]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is frequently used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Synthesis of 4-chloro-2-(4'-methyl-[1,1'-biphenyl]-4-yl)quinazoline

Materials:

  • 2-(4-Bromophenyl)-4-chloroquinazoline

  • p-tolylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-Bromophenyl)-4-chloroquinazoline (1.0 equiv), p-tolylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Add Na₂CO₃ (3.0 equiv).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio.

  • Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂A robust, air-stable precatalyst effective for a wide range of Suzuki couplings.
Ligand dppf (in precatalyst)Provides a good balance of steric bulk and electron-donating properties.
Base Na₂CO₃A common, effective base for activating the boronic acid.
Solvent Dioxane/Water (4:1)A biphasic system that facilitates the dissolution of all reactants.
Temperature 90 °CProvides sufficient thermal energy for efficient catalytic turnover.

Suzuki_Miyaura_Cycle

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond, coupling a terminal alkyne with an aryl or vinyl halide.[17][18] This reaction typically employs a dual catalytic system of palladium and copper(I).[17][19]

Mechanistic Insights and Critical Factors

The generally accepted mechanism involves two interconnected catalytic cycles.[17] The palladium cycle mirrors that of other cross-coupling reactions.[17] The copper cycle involves the formation of a copper(I) acetylide, which is more reactive towards transmetalation with the palladium complex than the terminal alkyne itself.[17]

Key Considerations for Success:

  • Catalyst System: A palladium source such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ is commonly used in conjunction with a copper(I) co-catalyst, typically CuI.[17][19] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[20]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is essential. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[18][19]

  • Solvent: Anhydrous, degassed solvents like THF or DMF are typically used to prevent moisture from quenching the reactive intermediates.

Experimental Protocol: Sonogashira Coupling

Reaction: Synthesis of 4-chloro-2-(4-(phenylethynyl)phenyl)quinazoline

Materials:

  • 2-(4-Bromophenyl)-4-chloroquinazoline

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add 2-(4-Bromophenyl)-4-chloroquinazoline (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous, degassed THF, followed by degassed triethylamine.

  • Add phenylacetylene (1.5 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 8-12 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated amine salt, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired alkynylated product.

ParameterConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ / CuIA classic and effective dual catalyst system for Sonogashira couplings.[17]
Base Triethylamine (TEA)Acts as both a base and a solvent in some cases.
Solvent Anhydrous THFA suitable aprotic solvent for this moisture-sensitive reaction.
Temperature Room TemperatureThe reaction is often efficient at ambient temperature.[17]

Sonogashira_Workflow

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, linking amines with aryl halides.[21][22] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[8][14]

Mechanistic Overview and Ligand Choice

The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination.[14][21] A key challenge is to favor C-N reductive elimination over competing side reactions like β-hydride elimination. The development of bulky, electron-rich phosphine ligands by the Buchwald group has been instrumental in overcoming this challenge.[14]

Key Considerations for Success:

  • Catalyst/Ligand System: A palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ is used with a specialized ligand. For aryl bromides, ligands like XPhos or RuPhos are highly effective, promoting efficient oxidative addition and reductive elimination.[23]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[24]

  • Reaction Conditions: The reaction must be performed under strictly anhydrous and anaerobic conditions, as both the catalyst and the strong base are sensitive to air and moisture.

Experimental Protocol: Buchwald-Hartwig Amination

Reaction: Synthesis of 4-chloro-N-phenyl-2-(phenyl)quinazolin-4-amine from 2-(4-Bromophenyl)-4-chloroquinazoline and aniline.

Materials:

  • 2-(4-Bromophenyl)-4-chloroquinazoline

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen gas supply (glovebox recommended)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Inside a nitrogen-filled glovebox, add 2-(4-Bromophenyl)-4-chloroquinazoline (1.0 equiv), Pd₂(dba)₃ (0.015 equiv), XPhos (0.03 equiv), and NaOtBu (1.4 equiv) to a vial.

  • Add anhydrous, degassed toluene, followed by aniline (1.2 equiv).

  • Seal the vial and heat the mixture to 100-110 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Carefully quench the reaction by adding water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XPhosA "second-generation" Buchwald ligand system, highly active for C-N coupling.[23]
Base NaOtBuA strong, sterically hindered base ideal for amine deprotonation.[24]
Solvent Anhydrous TolueneA common, non-polar solvent for Buchwald-Hartwig reactions.
Atmosphere Inert (Nitrogen)Crucial for protecting the sensitive Pd(0) catalyst and strong base.

Cyanation: Installation of a Nitrile Group

Palladium-catalyzed cyanation provides a direct route to aryl nitriles from aryl halides.[25] Aryl nitriles are valuable synthetic intermediates, readily converted to carboxylic acids, amides, and amines. Historically, this reaction has been challenging due to catalyst inhibition by the cyanide anion.[26]

Cyanide Sources and Reaction Optimization

Modern protocols have largely overcome the issue of catalyst poisoning. This has been achieved through the use of less soluble cyanide sources, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which maintain a low concentration of free cyanide in solution.[26][27]

Key Considerations for Success:

  • Cyanide Source: K₄[Fe(CN)₆] is an excellent choice as it is non-toxic, stable, and inexpensive.[26][27] Zn(CN)₂ is also widely used but is highly toxic.

  • Catalyst System: Palladium complexes with robust ligands that can tolerate the reaction conditions are necessary. Pd/Xantphos or Pd/dppf systems are often effective.

  • Solvent: Polar aprotic solvents like DMF or DMA are typically used. In the case of K₄[Fe(CN)₆], an aqueous co-solvent may be required.[27]

Experimental Protocol: Cyanation

Reaction: Synthesis of 4-((4-chloroquinazolin-2-yl)phenyl)benzonitrile

Materials:

  • 2-(4-Bromophenyl)-4-chloroquinazoline

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylacetamide (DMA)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask, add 2-(4-Bromophenyl)-4-chloroquinazoline (1.0 equiv), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), Pd(OAc)₂ (0.02 equiv), dppf (0.04 equiv), and Na₂CO₃ (0.1 equiv).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed N,N-dimethylacetamide (DMA).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with ethyl acetate and water.

  • Filter the mixture to remove insoluble inorganic salts.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Cyanide Source K₄[Fe(CN)₆]·3H₂OA non-toxic, safe, and effective source of cyanide.[26][27]
Catalyst Pd(OAc)₂ / dppfA versatile catalyst system suitable for a range of cross-coupling reactions.
Solvent DMAA high-boiling polar aprotic solvent that facilitates the reaction.
Temperature 120 °CElevated temperature is often required for efficient cyanation.

Conclusion and Future Outlook

The palladium-catalyzed functionalization of the C-Br bond in 2-(4-Bromophenyl)-4-chloroquinazoline offers a powerful and versatile platform for the synthesis of novel, highly substituted quinazoline derivatives. The protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and cyanation reactions provide robust and reproducible methods for accessing a wide array of chemical diversity. By understanding the mechanistic underpinnings and carefully selecting the appropriate catalyst, ligand, and reaction conditions, researchers can efficiently generate libraries of compounds for screening in drug discovery programs. The C4-Cl position remains available for subsequent functionalization, allowing for a sequential, regioselective approach to complex, poly-substituted quinazolines.

References

  • Grewal, R. S. et al. (2018). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. ACS Omega, 3(10), 14358–14365. Available at: [Link]

  • Fiveable. (2025, September 15). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. Available at: [Link]

  • Hartwig, J. F. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 49(8), 1578–1588. Available at: [Link]

  • Ferrini, S., Ponticelli, F., & Taddei, M. (2007). Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. Organic Letters, 9(1), 69–72. Available at: [Link]

  • Espinet, P. et al. (2004). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Angewandte Chemie International Edition, 43(34), 4704-4734. Available at: [Link]

  • LibreTexts Chemistry. (2023, August 1). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Wang, D. et al. (2014). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules, 19(9), 13424–13438. Available at: [Link]

  • Kumar, A. et al. (2022). Synthesis and screening of novel 2,4-bis substituted quinazolines as tubulin polymerization promoters and antiproliferative agents. RSC Medicinal Chemistry, 13(10), 1239-1251. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of a set of 4‐, 2‐, or 2,4‐disubstituted quinazolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic methods for 2,4‐disubstitutedquinazoline derivatives. Retrieved from [Link]

  • Singh, P. et al. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17862–17894. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Wieczorek, M. et al. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 27(24), 8689. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Kumar, S. et al. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 57(9), 1143-1146. Available at: [Link]

  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]

  • Singh, P. et al. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17862–17894. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Retrieved from [Link]

  • Fors, B. P. & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15302–15304. Available at: [Link]

  • Frank, D. et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1021–1027. Available at: [Link]

  • Organ, M. G. et al. (2004). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Angewandte Chemie International Edition, 43(41), 5512-5515. Available at: [Link]

  • Semantic Scholar. (n.d.). Palladium-catalyzed cyanation of aryl halides with CuSCN. Retrieved from [Link]

  • Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews, 40(10), 5049-5067. Available at: [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Reddy, V. R. et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. ACS Omega, 5(32), 20500–20508. Available at: [Link]

  • Martins, L. M. D. R. S. et al. (2024). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Processes, 12(7), 1351. Available at: [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Available at: [Link]

  • Cetinkaya, B. et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 514–526. Available at: [Link]

  • YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024, January 21). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved from [Link]

  • Palani, T. et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(20), 12518–12592. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Retrieved from [Link]

Sources

Application

Streamlining Discovery: A One-Pot, Two-Step Sequential Synthesis of Bioactive Quinazoline Analogs from 2-(4-Bromophenyl)-4-chloroquinazoline

An Application Note for Medicinal Chemists and Drug Development Professionals Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal Chemists and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2][3][4] This application note details a highly efficient, one-pot synthetic protocol for the diversification of a key intermediate, 2-(4-Bromophenyl)-4-chloroquinazoline. By leveraging sequential, chemoselective reactions—nucleophilic aromatic substitution (SNAr) at the C4 position followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling at the C-Br bond—this methodology enables the rapid generation of a diverse library of 2,4-disubstituted quinazolines. This approach minimizes purification steps, reduces solvent waste, and accelerates the structure-activity relationship (SAR) studies crucial for modern drug discovery.

Introduction: The Quinazoline Scaffold and the Imperative for Efficiency

Quinazoline and its derivatives are privileged heterocyclic structures renowned for their wide-ranging pharmacological significance.[4] Notably, the 4-anilinoquinazoline framework is the basis for several approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors used in oncology, such as Gefitinib.[1][5] The biological versatility of this scaffold drives continuous efforts to develop novel analogs.

Traditional multi-step syntheses, however, can be time-consuming and resource-intensive. One-pot multicomponent reactions (MCRs) represent a significant advancement, offering a more streamlined and sustainable approach to complex molecule synthesis.[6][7][8] This protocol focuses on a particularly valuable starting material: 2-(4-Bromophenyl)-4-chloroquinazoline. This intermediate possesses two distinct and orthogonally reactive sites:

  • The C4-Chloride: This position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atoms. This allows for the facile introduction of a wide variety of amine-containing fragments.[9][10][11]

  • The C-Br Bond on the Phenyl Ring: This site is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the formation of new carbon-carbon bonds.[12][13][14]

By exploiting this differential reactivity in a sequential, one-pot process, we can achieve significant molecular diversity from a single, readily accessible precursor.

Strategic Overview of the One-Pot Synthesis

The core strategy involves a two-step sequence performed in a single reaction vessel, thereby avoiding the isolation of the intermediate product. This enhances overall efficiency and yield.

  • Step A: SNAr Amination. The highly reactive C4-chloro group is first displaced by a primary or secondary amine. This reaction typically proceeds under mild conditions, often in a polar solvent with a non-nucleophilic base to quench the HCl byproduct.[15][16]

  • Step B: Suzuki-Miyaura Cross-Coupling. After the SNAr reaction is complete, the reaction environment is modified in situ for the Suzuki coupling. A palladium catalyst, a suitable ligand, a base, and an organoboron reagent (boronic acid or ester) are added directly to the mixture to functionalize the C-Br bond.[12][17]

G cluster_0 One-Pot Reaction Vessel Start 2-(4-Bromophenyl)- 4-chloroquinazoline Intermediate Intermediate: 4-Amino-2-(4-bromophenyl) -quinazoline Start->Intermediate Step A: SNAr Reaction + Amine (R¹-NH₂) + Base (e.g., DIPEA) Solvent (e.g., Dioxane) Final Final Product: 2,4-Disubstituted Quinazoline Library Intermediate->Final Step B: Suzuki Coupling + Boronic Acid (R²-B(OH)₂) + Pd Catalyst + Base (e.g., K₂CO₃)

Caption: Overall workflow for the one-pot sequential synthesis.

Detailed Experimental Protocol

This protocol provides a general methodology. Reaction times, temperatures, and reagent equivalents may require optimization depending on the specific substrates used.

3.1. Materials and Reagents

  • 2-(4-Bromophenyl)-4-chloroquinazoline (Starting Material)

  • Selected primary or secondary amine (e.g., aniline, benzylamine, morpholine) (1.1 equiv)

  • Selected aryl- or heteroarylboronic acid (1.2 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Solvent: Anhydrous 1,4-Dioxane

  • Bases: N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) and Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Inert Gas: Argon or Nitrogen

  • Standard reagents for workup and purification (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel).

3.2. Instrumentation

  • Schlenk line or glovebox for handling air-sensitive reagents.

  • Magnetic stirrer with a hotplate and temperature controller.

  • Thin Layer Chromatography (TLC) plates for reaction monitoring.

  • Rotary evaporator.

  • Flash column chromatography system.

3.3. Step-by-Step Procedure

(CAUTION: Handle all reagents and solvents in a well-ventilated fume hood. Palladium catalysts can be pyrophoric. Use appropriate personal protective equipment.)

  • Reaction Setup (SNAr Step):

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 2-(4-Bromophenyl)-4-chloroquinazoline (1.0 equiv).

    • Add anhydrous 1,4-dioxane to dissolve the starting material.

    • Add the selected amine (1.1 equiv) followed by DIPEA (1.5 equiv).

    • Rationale: Dioxane is an excellent polar aprotic solvent for both SNAr and Suzuki reactions.[16] DIPEA is a non-nucleophilic organic base that effectively neutralizes the HCl generated during the substitution without competing with the amine nucleophile.[16]

  • Execution of SNAr Reaction:

    • Stir the reaction mixture at 80-100 °C.

    • Monitor the reaction progress by TLC until the starting 4-chloroquinazoline is completely consumed (typically 2-6 hours).

  • In-Situ Setup for Suzuki Coupling:

    • Cool the reaction mixture to room temperature. Do not open the flask to the atmosphere.

    • Directly add the selected boronic acid (1.2 equiv), potassium carbonate (2.5 equiv), and Pd(PPh₃)₄ (0.03 equiv) to the flask.

    • Rationale: A stronger inorganic base like K₂CO₃ is required for the transmetalation step of the Suzuki catalytic cycle.[12][14] Pd(PPh₃)₄ is a robust and commonly used catalyst for this type of C-C bond formation.[17] An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Execution of Suzuki Coupling:

    • Heat the reaction mixture to 100 °C and stir vigorously.

    • Monitor the disappearance of the bromo-intermediate by TLC (typically 4-12 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

    • Wash the filtrate sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Reaction Mechanisms

Understanding the underlying mechanisms is key to troubleshooting and adapting the protocol.

4.1. Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination pathway. The nucleophilic amine attacks the electron-deficient C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex.[9][18] This intermediate is stabilized by the quinazoline ring system. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the ring is restored.

4.2. Suzuki-Miyaura Cross-Coupling Catalytic Cycle

The palladium-catalyzed cycle involves three key steps:[17]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the quinazoline intermediate, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final C-C bond and regenerating the active Pd(0) catalyst.

G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl RedElim Reductive Elimination OxAdd Oxidative Addition PdII_Diorg Ar-Pd(II)L₂-R PdII_Aryl->PdII_Diorg Transmetal Transmetalation PdII_Diorg->Pd0 ArR Ar-R (Final Product) ArBr Ar-Br (Quinazoline Intermediate) RBOH2 R-B(OH)₂ + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Data Presentation: A Representative Compound Library

This protocol allows for the rapid generation of a diverse library. The table below illustrates hypothetical products synthesized using this method.

EntryAmine Nucleophile (R¹)Boronic Acid (R²)Product StructureExpected Yield (%)Potential Bioactivity
1AnilinePhenylboronic acid2-(Biphenyl-4-yl)-N-phenylquinazolin-4-amine75-85%EGFR/Kinase Inhibitor Scaffold[1]
2Benzylamine4-Methoxyphenylboronic acidN-Benzyl-2-(4'-methoxybiphenyl-4-yl)quinazolin-4-amine70-80%Anti-inflammatory Agent[2]
3MorpholineThiophene-2-boronic acid4-(Morpholino)-2-(4-(thiophen-2-yl)phenyl)quinazoline80-90%Antifungal/Antibacterial Agent[4]
43-FluoroanilinePyridine-3-boronic acidN-(3-Fluorophenyl)-2-(4-(pyridin-3-yl)phenyl)quinazolin-4-amine65-75%Kinase Inhibitor Scaffold[5]

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
Low yield in SNAr step 1. Poorly reactive (electron-poor) amine.2. Insufficient base or reaction time.1. Increase reaction temperature or consider microwave irradiation.[11]2. Increase equivalents of DIPEA and extend reaction time.
Low yield in Suzuki step 1. Catalyst deactivation (presence of oxygen).2. Poor quality boronic acid.3. Insufficient base for transmetalation.1. Ensure a strictly inert atmosphere throughout.2. Use fresh, high-purity boronic acid.3. Ensure K₂CO₃ is finely ground and dry. Consider a stronger base if needed.
Formation of side products 1. Homocoupling of boronic acid.2. Hydrodehalogenation (loss of Br).1. Lower catalyst loading; ensure slow heating.2. Use high-purity solvents and ensure an inert atmosphere.
Difficult purification Unreacted starting materials or intermediates.Ensure each step goes to completion via TLC monitoring before proceeding to the next step or work-up.[16]

Conclusion

The one-pot, sequential SNAr/Suzuki-Miyaura coupling strategy described herein offers a powerful and efficient platform for the synthesis of diverse 2,4-disubstituted quinazoline libraries. By starting with the versatile 2-(4-Bromophenyl)-4-chloroquinazoline intermediate, researchers can rapidly access novel analogs with significant potential as bioactive agents. This methodology aligns with the principles of green chemistry by reducing steps and solvent usage, making it an invaluable tool for accelerating the hit-to-lead process in modern drug discovery programs.

References

  • Quinazoline derivatives: synthesis and bioactivities - PMC. (2013, June 3).
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021, October 26). MDPI.
  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. (2025, September 13). MDPI.
  • Recent advances in the biological activity of quinazoline. Int J Pharm Chem Anal.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H) - ACS Publications. (2024, April 12).
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021, October 26). Semantic Scholar.
  • One-pot three-component synthesis of quinazolines via a copper-catalysed oxidative amination reaction. Organic & Biomolecular Chemistry (RSC Publishing).
  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.
  • One-pot synthesis of various quinazoline derivatives using HFIP.
  • Reaction of 4-chloroquinazolines (C) with different amines leading to...
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). MDPI.
  • Technical Support Center: Optimizing Reaction Conditions for 4-Chloroquinazoline Deriv
  • SN2 nucleophilic substitution reaction push and pull transition state. (2024, September 11). Stack Exchange.
  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. (2016, October 15). TSI Journals.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC.
  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbon
  • Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018, September 12).
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023, December 2). MDPI.
  • Synthesis of bioactive quinazolin-4(3H)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-(4-Bromophenyl)-4-chloroquinazoline

[1] Executive Summary You are accessing the technical guide for 2-(4-Bromophenyl)-4-chloroquinazoline . This compound is a high-value intermediate often used in the synthesis of kinase inhibitors and bioactive heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

You are accessing the technical guide for 2-(4-Bromophenyl)-4-chloroquinazoline . This compound is a high-value intermediate often used in the synthesis of kinase inhibitors and bioactive heterocycles.[1]

The Critical Issue: The C4-chlorine atom on the quinazoline ring is highly electrophilic.[1] Upon exposure to atmospheric moisture, it undergoes rapid nucleophilic aromatic substitution (


), converting to the thermodynamically stable (and often useless for subsequent steps) quinazolin-4(3H)-one  derivative.[1] This reaction releases Hydrogen Chloride (HCl), which can autocatalyze further degradation.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy. The hydrolysis is not random; it is driven by the electron-deficient nature of the diazine ring.[1]

Reaction Pathway

The following diagram illustrates the transformation you are trying to prevent. Note the transition from the reactive chloro-species to the inert ketone (lactam) form.[1]

HydrolysisMechanism Reactant 2-(4-Bromophenyl)- 4-chloroquinazoline (Reactive Electrophile) Intermediate Tetrahedral Intermediate Reactant->Intermediate + H₂O Moisture Atmospheric H₂O (Nucleophile) Moisture->Intermediate Product 2-(4-Bromophenyl)- quinazolin-4(3H)-one (Inert Solid) Intermediate->Product - HCl Byproduct HCl Gas (Autocatalyst) Intermediate->Byproduct Byproduct->Reactant Catalyzes Further Decay

Figure 1: Mechanism of hydrolysis. The release of HCl creates an acidic micro-environment on the surface of the solid, accelerating moisture absorption and further hydrolysis.

Module 2: Storage Protocols (The "How")

Do not treat this compound like a standard organic solid. Treat it like an unstable acid chloride.[1]

The "Golden Standard" Storage Workflow

Follow this protocol to maximize shelf-life (Target: >12 months).

ParameterSpecificationScientific Rationale
Primary Container Amber glass vial with Teflon-lined screw cap.[1]Amber glass blocks UV (preventing radical debromination); Teflon prevents leaching of plasticizers by the organic solid.
Atmosphere Argon or Nitrogen flush.[1]Displaces humid air.[1] Argon is heavier than air and provides a better "blanket" in the vial.
Sealing Parafilm® M over the cap junction.Creates a secondary barrier against gas exchange.[1]
Secondary Containment Desiccator jar with active silica gel or P₂O₅.Scavenges any moisture that permeates the primary seal.
Temperature -20°C (-4°F) .Kinetic suppression.[1] Reduces the rate of the

reaction significantly.
Handling "Best Practices"
  • Warm Up First: Never open a cold vial immediately after removing it from the freezer. Condensation will form instantly on the cold solid. Allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening.

  • Aliquot: If you plan to use the material multiple times, divide it into single-use aliquots immediately upon receipt. Repeated freeze-thaw cycles introduce moisture.[1]

Module 3: Troubleshooting & FAQs

Q1: The material has changed color from off-white to yellow/orange. Is it still good?

Diagnosis: Likely partial hydrolysis.[1][2][3] Explanation: The pure chloro-compound is typically off-white or pale beige.[1] The hydrolysis product (quinazolinone) often has a different crystal lattice and can appear yellow or white but with a different texture. Action: Perform a solubility test . The 4-chloro derivative is soluble in DCM (Dichloromethane) and EtOAc.[1] The hydrolyzed quinazolinone is significantly less soluble in organic solvents due to strong intermolecular hydrogen bonding (amide-like structure).[1] If you see insoluble solids in DCM, it has hydrolyzed.

Q2: I smell a sharp, acrid odor when opening the vial.

Diagnosis: Critical Failure. Explanation: You are smelling Hydrogen Chloride (HCl) gas.[1] This confirms that hydrolysis has occurred and is actively releasing acid.[1] Action:

  • Vent the vial in a fume hood.[1]

  • Do not use this material for acid-sensitive reactions without purification.[1][2]

  • Check the purity immediately (see Module 4).

Q3: LCMS shows a peak at [M-18] relative to my expected mass. What is this?

Diagnosis: Hydrolysis Product. Technical Detail:

  • Reactant Mass: ~318/320 (Br) + 35/37 (Cl).[1]

  • Product Mass: ~318/320 (Br) + 17 (OH).[1]

  • Shift: The replacement of -Cl (35.5) with -OH (17) results in a net mass loss of ~18.5 amu.[1]

  • Observation: If you expect an

    
     of 319, and you see 301, that is the quinazolinone.
    
Q4: Can I recover the material if it has hydrolyzed?

Diagnosis: Yes, recovery is possible. Protocol (Re-chlorination): Unlike many decomposition pathways, this one is reversible via chemical synthesis.

  • Reagent: Reflux the degraded material in Phosphorus Oxychloride (

    
    ).
    
  • Catalyst: Add a drop of DMF (Vilsmeier-Haack condition).

  • Mechanism: This converts the "dead" quinazolinone back into the reactive 4-chloroquinazoline.[1]

  • Workup: Evaporate

    
    , wash rapidly with cold 
    
    
    
    , and extract into DCM. Note: Work fast to prevent re-hydrolysis.

Module 4: QC & Validation

Before committing this material to a valuable synthesis step, validate its integrity.[4]

Rapid Purity Check (TLC)
  • Stationary Phase: Silica Gel 60

    
    .[1]
    
  • Mobile Phase: 20% Ethyl Acetate in Hexanes.[1]

  • Visualization: UV (254 nm).[1]

  • Expected Result:

    • 4-Chloro (Active): Higher

      
       (runs faster, less polar).[1]
      
    • Quinazolinone (Degraded): Lower

      
       (runs slower, stays near baseline due to polarity).[1]
      
Quantitative Check (HPLC)[1]
  • Caution: Do not use unbuffered water/methanol gradients.[1] The acidity of the HPLC mobile phase can hydrolyze the compound during the run, giving a false negative.

  • Recommendation: Use Acetonitrile (ACN) with 0.1% Formic Acid, but keep run times short. Ideally, inject in anhydrous ACN.

References

  • Synthesis and Reactivity of 4-Chloroquinazolines: Use of POCl3 for re-chlorination and general instability of the C4-Cl bond.[1]

    • Source: Arnott, E. A., et al. "POCl3 chlorination of 4-quinazolones."[5] Journal of Organic Chemistry, 2011.[2][5]

    • [1]

  • General Quinazoline Stability Data: Storage conditions and hydrolysis p

    • Source: PubChem Compound Summary for 4-Chloroquinazoline.[1]

    • [1]

  • Specific Compound Properties (2-(4-Bromophenyl)-4-chloroquinazoline): Physical properties and structural confirmation.[1]

    • Source: PubChem Compound Summary for 2-(4-bromophenyl)-4-chloroquinazoline.[1]

  • Safety Data & Handling (HCl Generation)

    • Source: Fisher Scientific SDS for 4-Chloroquinazoline derivatives.[1]

    • [1]

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Optimization

Technical Support Center: Improving SNAr Yields with 4-Chloroquinazoline and Sterically Hindered Amines

Introduction: The Challenge of Steric Hindrance in Quinazoline Synthesis The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of medicinal chemistry, particularly for synthesizing 4-aminoquinazoline sc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Steric Hindrance in Quinazoline Synthesis

The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of medicinal chemistry, particularly for synthesizing 4-aminoquinazoline scaffolds, which are privileged structures in numerous approved drugs.[1][2] The reaction between 4-chloroquinazoline and an amine is theoretically straightforward; the electron-withdrawing nitrogen atoms in the quinazoline ring activate the C4 position for nucleophilic attack, facilitating the displacement of the chloride leaving group.[3][4][5][6]

However, when the reacting amine is sterically hindered (e.g., containing secondary or tertiary alkyl groups near the nitrogen atom, or ortho-substituted anilines), this reaction becomes notoriously challenging. The steric bulk of the nucleophile impedes its approach to the electrophilic C4 carbon, dramatically slowing the rate-determining step of the reaction—the formation of the Meisenheimer complex.[7][8][9] This often results in low or no product yield under standard conditions, leaving researchers with a synthetic roadblock.

This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to overcome these steric barriers. We will explore the causality behind experimental choices, empowering you to rationally design and optimize your reaction conditions for maximum yield and purity.

Troubleshooting Guide: From Low Conversion to Success

This section addresses specific experimental failures in a question-and-answer format, providing a logical path to a successful reaction.

Q1: My reaction shows low or no conversion of the 4-chloroquinazoline starting material. What are the primary causes and how can I fix it?

A1: Low or no conversion is the most common issue and almost always points to insufficient energy to overcome the activation barrier imposed by steric hindrance. The nucleophilic attack is the rate-determining step, and a bulky amine struggles to approach the C4 position.[7][10]

Here is a systematic approach to boost reactivity:

1. Increase Reaction Temperature (The Brute-Force Approach):

  • Causality: Higher thermal energy increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, which helps overcome the steric repulsion.

  • Actionable Advice: If you are running the reaction at room temperature or 50-80 °C, begin by incrementally increasing the temperature to the reflux point of your solvent. For high-boiling point solvents like DMSO or NMP, temperatures of 120-150 °C may be necessary.

  • Caveat: Always monitor for decomposition of your starting materials or product at elevated temperatures using TLC.

2. Switch to Microwave Irradiation (The Targeted Energy Approach):

  • Causality: Microwave energy provides rapid, localized heating far more efficiently than an oil bath. This can promote reactions that are sluggish under conventional heating, often dramatically reducing reaction times from hours to minutes and improving yields.[1][2][11][12]

  • Actionable Advice: Transfer your reaction to a dedicated microwave reactor. Start with a temperature screen (e.g., 100 °C, 120 °C, 140 °C) for a fixed time (e.g., 10-20 minutes) to find the optimal conditions. As seen in many cases, yields can jump from <10% to >90%.[1][11]

3. Re-evaluate Your Solvent Choice:

  • Causality: The solvent plays a critical role in stabilizing intermediates and solvating reactants. For SNAr, polar aprotic solvents are generally superior. They effectively solvate the counter-ion of the base but leave the amine nucleophile "bare," increasing its nucleophilicity.[13][14]

  • Recommended Solvents:

    • High-Performers: DMSO, DMF, NMP, and DMAc are excellent choices for their high boiling points and polarity.[14]

    • Other Options: Polar protic solvents like 2-propanol or ethanol are sometimes used but can reduce nucleophilicity through hydrogen bonding.[11][13] They are often less effective for highly hindered cases. Ionic liquids have also emerged as green and efficient media for these reactions.[12][15][16]

4. Optimize the Base:

  • Causality: A base is often required to scavenge the HCl generated during the reaction. For a sterically hindered amine, which is often a weak base itself, using a non-nucleophilic base is crucial to prevent it from competing with your primary amine.

  • Base Selection:

    • Organic Bases: N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) are common choices.[13] DIPEA is particularly useful due to its own steric bulk, making it highly non-nucleophilic.

    • Inorganic Bases: Stronger bases like K₂CO₃, Cs₂CO₃, or even KOH can be effective, particularly if the amine is used as its hydrochloride salt.[14][17] They help drive the equilibrium by ensuring the product is in its neutral form.

Below is a troubleshooting workflow to guide your decision-making process.

G start Low / No Conversion check_sm Is Starting Material (SM) Consumed on TLC? start->check_sm no_sm_consumed Reaction is Sluggish or Not Initiating check_sm->no_sm_consumed  No yes_sm_consumed SM Consumed, but No Product Formed check_sm->yes_sm_consumed  Yes increase_temp 1. Increase Temperature (Reflux) no_sm_consumed->increase_temp use_microwave 2. Use Microwave Irradiation (100-150 °C) increase_temp->use_microwave change_solvent 3. Switch to Polar Aprotic Solvent (DMSO, NMP) use_microwave->change_solvent optimize_base 4. Use Stronger, Non-Nucleophilic Base (DIPEA, K2CO3) change_solvent->optimize_base success High Conversion Achieved optimize_base->success check_decomp Check for Decomposition (Streaking on TLC, charring) yes_sm_consumed->check_decomp decomp_yes Decomposition Occurring check_decomp->decomp_yes  Yes purification_issue Potential Purification or Workup Issue check_decomp->purification_issue  No lower_temp Reduce Temperature and/or Reaction Time decomp_yes->lower_temp lower_temp->success

Caption: Troubleshooting Decision Tree for Low Conversion.

Q2: My reaction is messy, with multiple side products on the TLC plate. What's causing this and how can I improve selectivity?

A2: The formation of multiple side products often results from conditions that are too harsh or from the inherent reactivity of the reagents and solvent.

  • Decomposition: As mentioned, high temperatures can cause decomposition. If you see charring or significant streaking on your TLC plate, reduce the reaction temperature or time. Microwave synthesis can be advantageous here, as the total heating time is much shorter.

  • Solvent Reactivity: At high temperatures, solvents like DMF can decompose to form dimethylamine, which can then act as a nucleophile, leading to an undesired byproduct. If you suspect this, switching to a more robust solvent like DMSO or NMP is recommended.

  • Regioselectivity: While the C4 position of quinazoline is strongly favored for SNAr over the C2 position, extremely harsh conditions (e.g., very high temperatures for extended periods) could potentially lead to minor amounts of the C2-substituted isomer, especially if the C4 product is sterically congested.[4] However, this is generally not a major concern as the regioselectivity for C4 is very high.[3][5][6]

  • Purification: Ensure that the side spots are not simply unreacted starting amine or byproducts from the base. A proper aqueous workup is crucial. Washing the organic extract with a dilute acid (e.g., 1M HCl) can remove residual amine, while a wash with saturated sodium bicarbonate can remove acidic impurities.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic basis for this reaction's difficulty?

A: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, the nucleophilic attack by the amine on the C4 carbon, forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[7][18][19] This is the rate-determining step. Steric hindrance from a bulky amine raises the energy of the transition state leading to this complex, increasing the activation energy and slowing the reaction rate.

Caption: SNAr Mechanism on 4-Chloroquinazoline.

Q: Which reaction conditions should I start with for a moderately hindered amine?

A: For a new, moderately hindered amine, a robust starting point is crucial to avoid wasting material. The following table summarizes a good set of initial conditions for both conventional and microwave heating.

ParameterConventional HeatingMicrowave-AssistedRationale
Solvent NMP or DMSONMP or DMAcHigh boiling point, polar aprotic, good microwave absorbers.
Base DIPEA (2.0 eq.)DIPEA (2.0 eq.)Non-nucleophilic, effectively scavenges HCl.
Temperature 120 °C140 °CSufficient energy to overcome moderate steric hindrance.
Time 12 - 24 hours30 - 60 minutesMicrowave significantly accelerates the reaction.[11]
Monitoring TLC (every 4 hours)TLC after run completionMonitor consumption of 4-chloroquinazoline.
Q: Can catalysts be used to improve this reaction?

A: While the classic SNAr is typically uncatalyzed, some strategies can accelerate the reaction.

  • Acid Catalysis: Simple protic acids can protonate the quinazoline ring, making it more electron-deficient and thus more susceptible to nucleophilic attack.[20][21] A small amount of TFA or HCl might be beneficial, especially in aprotic solvents.

  • Metal Catalysis: Certain ruthenium complexes can coordinate to the aromatic ring, withdrawing electron density and activating it towards SNAr.[21] This is an advanced method but can be effective for particularly unreactive substrates. However, for most cases, optimizing thermal or microwave conditions is more practical.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted SNAr

This protocol is recommended as the first attempt for any new sterically hindered amine due to its high success rate and short reaction times.[1][2]

  • Reaction Setup: To a 10 mL microwave vial, add 4-chloroquinazoline (1.0 eq.), the sterically hindered amine (1.2 eq.), N,N-Diisopropylethylamine (DIPEA, 2.0 eq.), and NMP (to achieve a 0.2 M concentration of the limiting reagent).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 140 °C and hold for 30 minutes with magnetic stirring.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (10x the reaction volume) and ethyl acetate (10x the reaction volume).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x), followed by saturated aqueous NaCl (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-aminoquinazoline product.

Protocol 2: Conventional Heating Procedure

If a microwave reactor is unavailable, this method can be used, though it will require longer reaction times.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-chloroquinazoline (1.0 eq.), the sterically hindered amine (1.2 eq.), K₂CO₃ (2.5 eq.), and DMSO (to achieve a 0.2 M concentration).

  • Heating: Heat the reaction mixture in an oil bath at 120 °C for 16 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Follow steps 3-7 from Protocol 1.

References

  • Sánchez, M., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]

  • Wang, Y-G., et al. (2007). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules. [Link]

  • Manasa, K., et al. (2023). A review on recent advances in selective functionalization of the quinazoline scaffold. RSC Advances. [Link]

  • Campodónico, P. R., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]

  • ResearchGate (2021). (a) General scheme for regioselective nucleophilic aromatic... ResearchGate. [Link]

  • Alarcón-Espósito, J., et al. (2021). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • de Oliveira, R. K., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

  • de Oliveira, R. K., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

  • van der Westhuyzen, C. W., et al. (2004). Synthesis of 1H-quinazoline-4-ones using intramolecular aromatic nucleophilic substitution. Arkivoc. [Link]

  • Alarcón-Espósito, J., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Al-Malah, K. I. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Charris, J., et al. (2022). Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent. Current Microwave Chemistry. [Link]

  • Li, G., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Science. [Link]

  • ResearchGate (2011). Base-dependent selectivity of an SNAr reaction. ResearchGate. [Link]

  • ResearchGate (2021). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate. [Link]

  • Godeau, J., et al. (2016). Microwave-assisted C-H arylation of Quinazolin-4-one-type precursors of bioactive heterocycles. Molbank. [Link]

  • Otsuka, M., et al. (2009). Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru g6-arene complexes. Chemical Communications. [Link]

  • Charris, J., et al. (2022). Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent. Current Microwave Chemistry. [Link]

  • ACS Green Chemistry Institute. (2021). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. ACS GCI Pharmaceutical Roundtable. [Link]

  • ACS Green Chemistry Institute. (2017). Catalysed SNAr reactions. ACS GCI Pharmaceutical Roundtable. [Link]

  • ResearchGate (2022). Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines... ResearchGate. [Link]

  • Alarcón-Espósito, J., et al. (2021). Regioselective Nucleophilic Aromatic Substitution... Molecules. [Link]

  • Reddit. (2023). SNAr troubleshooting. r/AskChemistry. [Link]

  • Borlinghaus, N., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. [Link]

  • Chem Help ASAP. (2020). SNAr reaction scope & limitations. YouTube. [Link]

  • Scribd. (n.d.). Advanced SNAr Reaction Guide. Scribd. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • Coldham, I., & Dufour, J. (2020). C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr). Accounts of Chemical Research. [Link]

  • Wipf, P., & Venkatraman, S. (1996). A Simple and Efficient Method for the Preparation of Hindered Alkyl-Aryl Ethers. Stanford University. [Link]

Sources

Troubleshooting

Troubleshooting low conversion in Suzuki coupling of chloroquinzolines

Topic: Troubleshooting Low Conversion in Suzuki Coupling of Chloroquinazolines Status: Escalated | Ticket Type: Technical Deep Dive | Assigned Specialist: Senior Application Scientist Executive Summary & Diagnostic Workf...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Suzuki Coupling of Chloroquinazolines

Status: Escalated | Ticket Type: Technical Deep Dive | Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Workflow

User: "My Suzuki coupling of a 4-chloroquinazoline is stalling at 30% conversion. I see starting material and some des-chloro byproduct, but adding more catalyst doesn't help."

Scientist's Analysis: Chloroquinazolines are deceptive substrates. While the C-Cl bond at the 4-position is electronically activated (similar to an acid chloride), the adjacent nitrogen atoms (N1 and N3) act as "catalyst sponges," coordinating to Palladium and displacing your ligands. Furthermore, the 4-position is highly susceptible to hydrolysis.

Use the decision matrix below to identify your specific failure mode before changing your protocol.

DiagnosticWorkflow Start Start: Low Conversion (<50%) CheckSM Analyze Crude Mixture (LCMS/NMR) Is Starting Material (SM) remaining? Start->CheckSM YesSM Yes: Catalyst Deactivation CheckSM->YesSM Significant SM NoSM No: Side Reactions CheckSM->NoSM SM Consumed CheckLigand Are you using PPh3 or dppf? YesSM->CheckLigand Solution1 Diagnosis: N-Coordination Poisoning Action: Switch to Bulky Ligands (XPhos/SPhos) CheckLigand->Solution1 Yes CheckByprod Identify Major Byproduct NoSM->CheckByprod Byprod1 Product Mass - Cl + H (Des-chloro) CheckByprod->Byprod1 Byprod2 Product Mass - Cl + OH (Quinazolinone) CheckByprod->Byprod2 Sol_Dehalo Diagnosis: Hydrodehalogenation Action: Remove Alcohols, Switch to Dioxane Byprod1->Sol_Dehalo Sol_Hydro Diagnosis: Hydrolysis Action: Use Anhydrous Base (K3PO4/Cs2CO3) Byprod2->Sol_Hydro

Figure 1: Diagnostic logic tree for isolating the root cause of reaction failure.

Critical Failure Modes & Solutions
Issue A: Catalyst Poisoning (The "Nitrogen Trap")

Symptoms: Reaction stops early; adding more catalyst provides diminishing returns; solution may turn black (Pd precipitation).

The Mechanism: Quinazolines are electron-deficient heterocycles with exposed lone pairs on the nitrogen atoms. Standard phosphines (like


) bind reversibly to Palladium. The quinazoline nitrogen competes for the Pd center, forming a stable, unreactive "off-cycle" complex. This is effectively a dead end for the catalyst.

The Solution: Steric Bulk You must use ligands that are bulky enough to physically block the quinazoline nitrogen from binding to the Palladium center.

  • Recommendation: Switch to Buchwald Ligands (Dialkylbiarylphosphines).

    • XPhos or SPhos : The large biaryl backbones create a "roof" over the Pd center, allowing the small C-Cl bond to enter for oxidative addition while blocking the bulky nitrogen coordination.

    • NHCs (PEPPSI-iPr): N-Heterocyclic Carbenes bind Pd tightly and are less likely to dissociate than phosphines.

Technical Insight: The 4-chloroquinazoline bond is highly activated due to the


-nitrogen effect.[1][2] You do not need "hot" conditions for oxidative addition; you need "protected" conditions to prevent poisoning [1].
Issue B: Hydrolysis (The "Quinazolinone" Peak)

Symptoms: LCMS shows a peak with Mass = [SM - Cl + OH]. This is the quinazolinone (tautomer of 4-hydroxyquinazoline).

The Mechanism: The C-Cl bond at the 4-position behaves like an acid chloride. In the presence of water and base (standard Suzuki conditions), hydroxide ions attack the C-4 position, displacing the chloride before the Palladium can.

The Solution: Anhydrous Conditions [3]

  • Base: Switch from aqueous

    
     to anhydrous, micronized 
    
    
    
    or
    
    
    .
  • Solvent: Avoid water cosolvents. Use anhydrous 1,4-Dioxane or Toluene .

  • Additives: If solubility of the inorganic base is poor, add 2-3 equivalents of water (strictly controlled) or use a phase transfer catalyst, but only if hydrolysis is not observed.

Issue C: Hydrodehalogenation (The Reduced Product)

Symptoms: Formation of the parent quinazoline (Cl replaced by H).

The Mechanism: This occurs via


-hydride elimination.[4] If you use primary or secondary alcohols (EtOH, iPrOH) as solvents, the Pd(II) species can coordinate the alcohol, undergo 

-hydride elimination to form a Pd-H species, and then reductively eliminate to give the reduced arene [2].

The Solution:

  • Eliminate Alcohols: Never use isopropanol or ethanol with sensitive chloroquinazolines.

  • Solvent: Use Toluene or THF.

The "Gold Standard" Protocol

If your current method is failing, adopt this protocol. It is designed to be robust against both poisoning and hydrolysis.

ParameterRecommendationRationale
Catalyst Source XPhos Pd G3 or G4 (2-5 mol%)Pre-formed precatalyst ensures 1:1 L:Pd ratio and rapid activation. Avoids in-situ mixing errors.
Ligand XPhos (if using Pd(OAc)2)Bulky biarylphosphine prevents N-coordination poisoning [3].
Base

(finely ground, 2.0 equiv)
Mild enough to prevent rapid hydrolysis; anhydrous compatibility.
Solvent 1,4-Dioxane (Anhydrous)High boiling point, good solubility for heterocycles, non-protic.
Temperature 80 °C - 100 °C Sufficient for transmetallation but minimizes thermal decomposition.
Atmosphere Argon/Nitrogen (Strict)Oxygen promotes homocoupling and catalyst death.

Step-by-Step Procedure:

  • Charge Solids: Add Chloroquinazoline (1.0 eq), Boronic Acid (1.2-1.5 eq),

    
     (2.0 eq), and XPhos Pd G3 (0.02 eq) to a vial.
    
  • Evacuate: Cap the vial. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent: Inject anhydrous 1,4-Dioxane (concentration ~0.1 M to 0.2 M) through the septum.

  • Heat: Place in a pre-heated block at 80-100 °C. Stir vigorously (1000 rpm) as the base is heterogeneous.

  • Monitor: Check LCMS at 1 hour. If conversion is <50%, do not add more catalyst yet. Check for hydrolysis.

Mechanistic Visualization: The Poisoning Pathway

The diagram below illustrates the competition between the productive catalytic cycle and the non-productive nitrogen coordination.

CatalyticCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-Cl] Pd0->OxAdd Fast with XPhos Slow with PPh3 Poison DEAD CATALYST [L-Pd-N(Quinazoline)] Pd0->Poison N-Coordination (If Ligand is small) Product Coupled Product OxAdd->Product Transmetallation & Red. Elim. Product->Pd0 Regeneration

Figure 2: The "Off-Cycle" Trap. Small ligands allow the quinazoline nitrogen to bind Pd(0), removing it from the cycle. Bulky ligands (XPhos) sterically preclude this pathway.

Frequently Asked Questions (FAQ)

Q: Can I use


 (Tetrakis) for this reaction? 
A:  generally, No.  While Tetrakis works for simple aryl halides, it is often insufficient for nitrogen-rich heterocycles like quinazolines. The triphenylphosphine ligands are labile and easily displaced by the quinazoline nitrogens, leading to the poisoning mechanism described above.

Q: My boronic acid is a 2-pyridyl boronic acid and it's not coupling. Why? A: 2-heterocyclic boronic acids are notoriously unstable and prone to rapid protodeboronation (loss of the boron group).

  • Fix: Switch to a MIDA boronate ester or a Potassium Trifluoroborate (

    
    )  salt. These release the active boronic acid slowly, keeping the concentration low and preventing decomposition [4].
    

Q: Why is the 2-chloroquinazoline reacting slower than the 4-chloroquinazoline? A: Electronic activation. The 4-position is para to one nitrogen and ortho to another, making it extremely electron-deficient (electrophilic). The 2-position is less activated.[1][5] If you need to couple the 2-position, you will likely need higher temperatures (110 °C+) and a stronger precatalyst system (e.g., Pd-PEPPSI-IPent).

References
  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society.

  • Zask, A., et al. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.

  • Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Magnetically Separable Boronic Acid Surrogates. Journal of the American Chemical Society.

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Isotopic Pattern Analysis for Br and Cl Substituted Quinazoline

Executive Summary In the development of kinase inhibitors, the quinazoline scaffold (e.g., Gefitinib, Erlotinib) is ubiquitous. Introducing halogen substituents (Cl, Br) modulates potency and metabolic stability but comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors, the quinazoline scaffold (e.g., Gefitinib, Erlotinib) is ubiquitous. Introducing halogen substituents (Cl, Br) modulates potency and metabolic stability but complicates mass spectrometric (MS) analysis. This guide compares the performance of Low-Resolution Mass Spectrometry (LRMS) versus High-Resolution Mass Spectrometry (HRMS) in identifying these compounds.

Key Takeaway: While LRMS (Single Quad/Triple Quad) is sufficient for confirming known synthetic products via nominal mass patterns, HRMS (Q-TOF/Orbitrap) is the non-negotiable standard for structural elucidation and metabolite identification due to its ability to resolve mass defect and confirm elemental composition with <5 ppm accuracy.

Part 1: The Halogen Signature (Theoretical Grounding)

Before comparing instruments, one must understand the "fingerprint" halogens leave on a mass spectrum. Unlike Hydrogen or Nitrogen, Chlorine and Bromine have significant natural abundances of stable heavy isotopes.[1][2]

The "A+2" Phenomenon

For a molecule


 (containing the light isotopes 

Cl or

Br), the heavy isotope creates a peak at

.
  • Chlorine (

    
    Cl / 
    
    
    
    Cl):
    Natural abundance ratio is approximately 3:1 .[3][4]
    • Visual: A large base peak followed by an isotope peak ~33% of its height.

  • Bromine (

    
    Br / 
    
    
    
    Br):
    Natural abundance ratio is approximately 1:1 .[3][4]
    • Visual: Two peaks of nearly equal intensity ("Twin Towers").

Complex Substitution Patterns (The Quinazoline Context)

Quinazoline (


) is hydrogen-deficient. When substituted with multiple halogens, the patterns follow binomial expansion probabilities.
SubstitutionPattern DescriptionApprox. Intensity Ratio (M : M+2 : M+4)
1 x Cl Classic Asymmetric Doublet100 : 33 : 0
1 x Br Symmetric Doublet100 : 98 : 0
1 x Cl + 1 x Br The "Picket Fence"75 : 100 : 25
2 x Cl Asymmetric Triplet100 : 65 : 10
2 x Br Symmetric Triplet50 : 100 : 50

Expert Insight: In drug development, the 1 Cl + 1 Br pattern is a critical diagnostic. The M+2 peak becomes the base peak (100%) because the probability of having either


Cl or

Br is higher than having both light or both heavy isotopes.

Part 2: Comparative Analysis (LRMS vs. HRMS)

This section objectively compares the two dominant analytical platforms.

Low-Resolution MS (Single/Triple Quadrupole)
  • Mechanism: Filters ions based on stability in an oscillating electric field.

  • Resolution: Unit resolution (e.g., can distinguish

    
     300 from 301).
    
  • Performance:

    • Pros: Robust, inexpensive, excellent for quantification (MRM modes).

    • Cons: Cannot distinguish Isobars . For example, a metabolic addition of

      
       (approx +34 Da) could be confused with a Cl substitution (+34 Da nominal) if not carefully analyzed, though the isotope pattern usually helps.
      
    • Isotopic Fidelity: Often suffers from "spectral skew" if the scan speed is too fast across the peak elution.

High-Resolution MS (Q-TOF / Orbitrap)
  • Mechanism: Measures flight time (TOF) or oscillation frequency (Orbitrap).

  • Resolution: >20,000 FWHM.

  • Performance:

    • Pros: Resolves Mass Defect .

    • Cons: Higher cost, larger data files.

The Deciding Factor: Mass Defect

This is the critical scientific differentiator.

  • Hydrogen (

    
    ):  1.0078 Da (Positive mass defect).
    
  • Chlorine (

    
    ):  34.9688 Da (Negative mass defect).
    
  • Bromine (

    
    ):  78.9183 Da (Negative mass defect).
    

Scenario: You have a Quinazoline derivative (


, Nominal Mass 164).
  • LRMS sees

    
     164.0.
    
  • HRMS sees

    
     164.0136.
    
  • Interference: If a contaminant like a peptide fragment (

    
    ) is present, it has Nominal Mass 164. However, its Exact Mass is 164.0869.
    
  • Result: LRMS merges these into one peak, skewing the isotope ratio. HRMS separates them into two distinct peaks, preserving the correct Cl pattern for the drug.

Comparative Data Summary
FeatureLRMS (Quadrupole)HRMS (Orbitrap/TOF)
Mass Accuracy ± 0.5 Da< 5 ppm (± 0.001 Da)
Isotope Ratio Error 5 - 10%< 2%
Isobaric Resolution FailsExcellent
Application Routine QC, PK QuantMetID, Impurity Profiling

Part 3: Experimental Protocol (Self-Validating Workflow)

This protocol is designed for an Agilent Q-TOF or Thermo Orbitrap , but applicable to most HRMS systems.

Reagents
  • Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Why Formic Acid? Quinazolines have basic nitrogens (N1, N3). Acidic pH ensures efficient protonation

      
      .
      
Step-by-Step Workflow
  • System Suitability Test (SST):

    • Inject a standard of 4-Chloroquinazoline .

    • Acceptance Criteria:

      • Retention time deviation < 0.1 min.

      • Mass error < 5 ppm for

        
         165.0214 (
        
        
        
        ).
      • Isotope Ratio (

        
        ): 32% ± 2%.
        
    • Fail Action: If ratio is skewed, check detector saturation (dilute sample).

  • Sample Preparation:

    • Dissolve Quinazoline analog in 50:50 Water:MeCN to a concentration of 1 µM - 10 µM .

    • Caution: Do not exceed 10 µM. Detector saturation causes "dead time" loss, which disproportionately affects the intense A peak, artificially inflating the A+2 ratio.

  • Data Acquisition:

    • Ionization: ESI Positive Mode.

    • Source Temp: 300°C (Quinazolines are thermally stable).

    • Scan Range:

      
       100 – 1000.
      
    • Resolution: Set to >30,000.

  • Data Analysis (The Logic Flow):

    • Extract Ion Chromatogram (EIC) for the theoretical mass.

    • Generate the Mass Spectrum at the apex of the peak.

    • Apply the Isotope Pattern Filter (see diagram below).

Visualization: Isotope Analysis Logic Flow

IsotopeLogic Start Input: Mass Spectrum (Candidate Peak) CheckA2 Is there a peak at M+2? Start->CheckA2 CheckRatio Analyze Intensity Ratio (A+2 / A) CheckA2->CheckRatio Yes Fail Not Halogenated or Isobaric Interference CheckA2->Fail No DecisionCl Ratio ~33%? (Chlorine) CheckRatio->DecisionCl DecisionBr Ratio ~98%? (Bromine) CheckRatio->DecisionBr DecisionMix Ratio >100%? (Possible Cl + Br) CheckRatio->DecisionMix MassDefect Check Mass Defect (HRMS Only) DecisionCl->MassDefect Match DecisionCl->Fail No Match DecisionBr->MassDefect Match DecisionBr->Fail No Match DecisionMix->MassDefect Match ConfirmCl Confirmed: Monochloro Defect: -32 mDa MassDefect->ConfirmCl Negative Defect (Cl) ConfirmBr Confirmed: Monobromo Defect: -80 mDa MassDefect->ConfirmBr Negative Defect (Br) ConfirmMix Confirmed: Mixed Halogen Complex Defect MassDefect->ConfirmMix Complex MassDefect->Fail Positive Defect (H-rich)

Caption: Decision tree for confirming halogen presence using intensity ratios and mass defect analysis.

Part 4: Case Study Application

Scenario: Identification of a metabolic impurity in a brominated quinazoline drug.

  • Observation: A small peak elutes at Relative Retention Time (RRT) 1.05.

  • LRMS Data: Shows

    
    . The isotope pattern is ambiguous due to background noise.
    
  • HRMS Data:

    • Observed Mass: 314.9872.

    • Theoretical Formula (Parent Drug + OH):

      
      .
      
    • Isotope Pattern: The M+2 peak is at 316.9851 with 98% intensity.

  • Validation: If the Bromine had been lost (dehalogenation), the M+2 peak would disappear, and the mass defect would shift significantly positive.

References

  • NIST Atomic Weights and Isotopic Compositions . National Institute of Standards and Technology. Available at: [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8, 105. Available at: [Link]

  • Holčapek, M., et al. (2010). Mass spectrometry of quinazoline derivatives. Journal of Mass Spectrometry.

Sources

Comparative

Comparison of reactivity: 2-(4-Bromophenyl)-4-chloroquinazoline vs 2,4-Dichloroquinazoline

Executive Summary This guide compares the reactivity profiles of two pivotal quinazoline scaffolds: 2,4-Dichloroquinazoline (2,4-DCQ) and 2-(4-Bromophenyl)-4-chloroquinazoline (2-Aryl-4-CQ) . While both compounds serve a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares the reactivity profiles of two pivotal quinazoline scaffolds: 2,4-Dichloroquinazoline (2,4-DCQ) and 2-(4-Bromophenyl)-4-chloroquinazoline (2-Aryl-4-CQ) .

While both compounds serve as electrophilic cores for synthesizing bioactive quinazolines (e.g., EGFR inhibitors like Gefitinib or Lapatinib), they dictate fundamentally different synthetic strategies:

  • 2,4-Dichloroquinazoline acts as a Dual Electrophile with distinct regioselectivity (

    
    ), allowing for the sequential introduction of two different nucleophiles via Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • 2-(4-Bromophenyl)-4-chloroquinazoline acts as a Hybrid Electrophile . It offers a single

    
     site at C4 and an orthogonal handle for metal-catalyzed cross-coupling (Suzuki/Buchwald) at the distal phenyl ring.
    

Strategic Recommendation: Use 2,4-DCQ when requiring diverse heteroatom substitution at both C2 and C4. Use 2-Aryl-4-CQ when a fixed C2-aryl moiety is required, leveraging the distal bromide for solubility-enhancing groups or extended pharmacophores.

Structural & Electronic Analysis

The reactivity difference stems from the electronic environment of the pyrimidine ring and the nature of the substituent at Position 2.

Electrophilic Activation (The "Why")

In both scaffolds, the C4 position is the primary site of nucleophilic attack. This is governed by the nitrogen placement:

  • LUMO Coefficient: DFT calculations consistently show the Highest LUMO coefficient at C4, making it the "softest" and most electrophilic center.

  • Intermediate Stabilization: Attack at C4 leads to a Meisenheimer complex where the negative charge is delocalized onto the N3 nitrogen (and N1), a highly favorable arrangement.

The Substituent Effect (Cl vs. Aryl)
Feature2,4-Dichloroquinazoline 2-(4-Bromophenyl)-4-chloroquinazoline
C2 Substituent Chlorine (-I, +M)4-Bromophenyl (Conjugated)
Electronic Effect Strong Inductive Withdrawal (-I) activates the ring.[1]Conjugation stabilizes the ring; less activating than Cl.
C4 Reactivity High. The C2-Cl enhances the electrophilicity of C4.[1]Moderate. The C2-Aryl group is less electron-withdrawing.
C2 Reactivity Active. Susceptible to

under forcing conditions.
Inert to

.
Requires Pd-catalysis.
Visualization: Reactivity Map

ReactivityMap DCQ 2,4-Dichloroquinazoline (Dual S_NAr Electrophile) C4_Attack C4 Position (Primary Electrophile) DCQ->C4_Attack Fast S_NAr (RT) C2_Attack C2 Position (Secondary Electrophile) DCQ->C2_Attack Slow S_NAr (Heat) ArylCQ 2-(4-Bromophenyl)-4-chloroquinazoline (Hybrid S_NAr / Pd-Catalysis) ArylCQ->C4_Attack Standard S_NAr (Reflux) ArylCQ->C2_Attack Inert to S_NAr Br_Attack Phenyl-Br (Metal-Catalyzed Site) ArylCQ->Br_Attack Suzuki/Buchwald

Figure 1: Comparative reactivity map illustrating the available electrophilic sites on both scaffolds.

Comparative Reactivity Data

The following table summarizes the operational differences observed in standard medicinal chemistry workflows.

Parameter2,4-Dichloroquinazoline2-(4-Bromophenyl)-4-chloroquinazoline
Primary Reaction

at C4

at C4
Standard Conditions IPA or THF, Base (TEA/DIPEA), 0°C to RT IPA or EtOH, Reflux (80°C)
Reaction Time 1–4 Hours2–12 Hours
Selectivity Control Critical. Temp must be controlled to prevent bis-substitution.Not required. Only C4 is reactive to

.
Secondary Reaction

at C2 (Requires >100°C or microwave)
Suzuki Coupling at Phenyl-Br (Pd-catalyzed)
Common Byproducts 2,4-Bis(amino)quinazoline (if over-heated)Hydrolysis to 4-quinazolinone (if wet)

Experimental Protocols

These protocols are designed to be self-validating . The progression of the reaction can be visually monitored via TLC (disappearance of starting material) or LCMS.

Protocol A: Regioselective C4-Amination of 2,4-Dichloroquinazoline

Objective: Introduce an amine at C4 without touching the C2-Cl.

  • Setup: Dissolve 2,4-dichloroquinazoline (1.0 equiv) in anhydrous THF or Isopropanol (0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath. Crucial: Low temperature ensures kinetic control favoring C4.

  • Addition: Add Triethylamine (1.2 equiv) followed by the Amine Nucleophile (1.05 equiv) dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT).

  • Validation (TLC): Check TLC after 1 hour.

    • Success: Single new spot (more polar than SM).

    • Failure (Over-reaction): Appearance of a very polar spot indicates bis-substitution (C2 reaction).

  • Workup: Pour into ice water. Precipitate is usually the pure C4-product.

Protocol B: C4-Amination of 2-(4-Bromophenyl)-4-chloroquinazoline

Objective: Displace the C4-Cl. Note that the C2-Aryl group deactivates the ring slightly compared to the dichloro analog, often requiring heat.

  • Setup: Suspend 2-(4-Bromophenyl)-4-chloroquinazoline (1.0 equiv) in Isopropanol (0.2 M).

  • Addition: Add the Aniline/Amine (1.1 equiv). Note: External base is often omitted if the product precipitates as the HCl salt, preventing side reactions.

  • Reaction: Heat to Reflux (80–85°C) for 3–6 hours.

    • Why Heat? The C2-phenyl group lacks the inductive withdrawing power of the C2-chlorine, raising the activation energy for the C4 displacement.

  • Validation (LCMS): Monitor for mass shift corresponding to [M-Cl+Amine].

  • Workup: Cool to RT. The product often crystallizes out.[2] Filter and wash with cold ether.

Strategic Decision Framework

Use this logic flow to select the correct starting material for your target molecule.

DecisionTree Start Target Molecule Design Q1 Does the target have a Carbon-linked Aryl at C2? Start->Q1 Yes Select 2-(4-Bromophenyl)- 4-chloroquinazoline Q1->Yes Yes No Select 2,4-Dichloroquinazoline Q1->No No (Heteroatom at C2) Yes_Next Step 1: S_NAr at C4 Step 2: Suzuki at Bromide Yes->Yes_Next No_Next Step 1: S_NAr at C4 (Cold) Step 2: S_NAr at C2 (Hot) No->No_Next

Figure 2: Decision matrix for scaffold selection based on target structure requirements.

References

  • Regioselectivity of 2,4-Dichloroquinazoline

    • M. H. Al-Azmi, et al. Nucleophilic substitution of 2,4-dichloroquinazoline: A theoretical and experimental study.Tetrahedron, 2024. (Validated via search context 1.1)

    • BenchChem Technical Guide: Reactivity Face-Off. (Context 1.2)

  • Synthesis & Properties of 2-Aryl-4-chloroquinazolines

    • Mphahlele, M. J., et al. Synthesis of 2-aryl-4-chloroquinazolines via halogenation of 2-aryl-4(3H)-quinazolinones.Journal of Heterocyclic Chemistry. (Context 1.13)

  • General

    
     Mechanisms in Quinazolines: 
    
    • MDPI Molecules: Regioselective Nucleophilic Aromatic Substitution Insights. (Context 1.8)

Sources

Validation

Biological activity comparison of 2-(4-Bromophenyl) vs 2-Phenyl quinazoline derivatives

Executive Summary & Chemical Space Analysis In the landscape of heterocyclic drug design, the quinazoline scaffold remains a "privileged structure" due to its ability to mimic purine bases and inhibit ATP-binding enzymes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Space Analysis

In the landscape of heterocyclic drug design, the quinazoline scaffold remains a "privileged structure" due to its ability to mimic purine bases and inhibit ATP-binding enzymes (kinases). This guide compares the baseline scaffold, 2-phenylquinazoline , against its halogenated evolution, the 2-(4-bromophenyl)quinazoline derivative.

The transition from a hydrogen atom to a bromine atom at the para-position of the C2-phenyl ring is not merely a cosmetic structural change; it is a strategic modification designed to modulate lipophilicity (LogP) , metabolic stability , and target binding affinity via halogen bonding.

Structural Comparison & Physicochemical Impact[1][2]
Feature2-Phenylquinazoline (Baseline) 2-(4-Bromophenyl)quinazoline (Modified) Impact on Bioactivity
Molecular Weight ~206 g/mol ~285 g/mol Increased size fills hydrophobic pockets.
Lipophilicity (cLogP) ~3.5~4.4Enhanced membrane permeability; improved cellular uptake.
Electronic Effect NeutralElectron-withdrawing (-I effect)Alters pKa of quinazoline nitrogens; modulates H-bond acceptor strength.
Binding Mode Hydrophobic /

-

stacking

-

stacking + Halogen Bonding
Br acts as a Lewis acid (sigma-hole) interacting with Lewis bases (e.g., carbonyl backbone).

Structure-Activity Relationship (SAR) Logic[3]

The following diagram illustrates the mechanistic rationale behind substituting the 4-position hydrogen with bromine. This logic underpins the experimental data presented in subsequent sections.

SAR_Logic Base 2-Phenylquinazoline (Core Scaffold) Mod Modification: 4-Bromo Substitution Base->Mod Derivatization Effect1 Increased Lipophilicity (LogP) Mod->Effect1 Effect2 Sigma-Hole Formation (Halogen Bonding) Mod->Effect2 Effect3 Steric Bulk Mod->Effect3 Outcome1 Enhanced Membrane Permeability Effect1->Outcome1 Outcome2 High Affinity Kinase Binding (EGFR/VEGFR) Effect2->Outcome2 Effect3->Outcome2 Outcome3 Metabolic Stability (Blocks P450 oxidation) Effect3->Outcome3

Figure 1: SAR rationale for the 4-bromo substitution. The bromine atom introduces critical physicochemical changes that drive potency and stability.

Therapeutic Area 1: Oncology (Kinase Inhibition)

The primary application of these derivatives is in the inhibition of receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 . The 4-bromo substitution is critical for potency.

Comparative Biological Data (Cytotoxicity)[4][5]

The data below synthesizes findings from multiple studies comparing halogenated vs. non-halogenated quinazolines.

Cell LineTarget2-Phenyl Derivative IC50 (µM) 2-(4-Bromophenyl) Derivative IC50 (µM) Observation
MCF-7 (Breast)EGFR/Apoptosis> 50.0 (Inactive/Low)2.5 - 12.8 Br substitution increases potency by ~5-20 fold [1, 5].
A549 (Lung)EGFR (WT)~ 25.85.0 - 8.2 Enhanced lipophilicity improves uptake in solid tumor models [1, 2].
HepG2 (Liver)VEGFR-2> 1004.58 The Br atom fits the hydrophobic pocket of VEGFR-2 better than H [3].
Mechanistic Insight: The "Sigma Hole"

In the ATP-binding pocket of kinases (e.g., EGFR), the bromine atom at the para-position can form a halogen bond with the carbonyl oxygen of the protein backbone (e.g., Met793 in EGFR). This interaction is directional and stronger than a simple Van der Waals contact, explaining the significantly lower IC50 values for the brominated derivatives compared to the unsubstituted phenyl analogs.

Therapeutic Area 2: Antimicrobial Activity[6][7][8][9][10]

Beyond oncology, 2-phenylquinazolines are explored as DNA gyrase inhibitors. The addition of bromine significantly broadens the antimicrobial spectrum.

Comparative MIC Data (Minimum Inhibitory Concentration)
Bacterial Strain2-Phenyl Derivative MIC (µg/mL) 2-(4-Bromophenyl) Derivative MIC (µg/mL) Efficacy Shift
S. aureus (Gram +)128 - 2564 - 32 Drastic improvement. Br enhances penetration of the peptidoglycan layer [4, 6].
E. coli (Gram -)> 512 (Resistant)64 - 128 Moderate improvement. Lipophilicity aids in crossing the outer membrane [6].
C. albicans (Fungal)> 25616 - 39 Significant antifungal activity gain [4].

Key Takeaway: The unsubstituted 2-phenylquinazoline is often considered biologically "silent" or weakly active in antimicrobial assays. The 4-bromo derivative transforms the scaffold into a viable lead compound, largely due to the lipophilic boost facilitating transport across bacterial cell walls.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating these derivatives.

A. Synthesis Workflow (Anthranilic Acid Route)

This robust pathway ensures high yields for both derivatives.

Synthesis_Workflow Step1 Start: Anthranilic Acid + Benzoyl Chloride (H or 4-Br) Step2 Reflux in Pyridine (Cyclization) Step1->Step2 Inter Intermediate: 2-Substituted-benzoxazin-4-one Step2->Inter Step3 Reaction with Formamide or Ammonium Acetate Inter->Step3 Final Product: 2-(4-Bromophenyl)quinazolin-4(3H)-one Step3->Final

Figure 2: Synthesis pathway.[1][2][3][4][5][6][7] For the 4-bromo derivative, 4-bromobenzoyl chloride is used in Step 1.

B. In Vitro Cytotoxicity Assay (MTT Protocol)

Purpose: Determine IC50 values against cancer cell lines (e.g., MCF-7).[1][3][8]

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve compounds in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (Final DMSO < 0.1%).

    • Control: Untreated cells (100% viability).

    • Positive Control:[1][9][10][11][12] Doxorubicin or Erlotinib.

  • Incubation: Incubate for 48h.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate 4h.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Plot dose-response curves and calculate IC50 using non-linear regression (GraphPad Prism).

Conclusion

The comparison between 2-phenylquinazoline and 2-(4-bromophenyl)quinazoline illustrates a fundamental principle in medicinal chemistry: Halogenation drives potency .

  • Use 2-Phenylquinazoline when establishing a baseline scaffold or when high water solubility is strictly required (though solubility is generally low for both).

  • Use 2-(4-Bromophenyl)quinazoline for lead optimization. The bromine atom provides the necessary lipophilicity for membrane permeation and the electronic properties for specific high-affinity binding to kinase pockets (EGFR/VEGFR) and bacterial targets.

References

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. PubMed. Available at: [Link]

  • Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives. PMC. Available at: [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues. Arabian Journal of Chemistry. Available at: [Link]

  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Advances. Available at: [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead. MDPI. Available at: [Link]

  • Synthesis of Quinazoline derivatives and its Antimicrobial Activity. Research Journal of Pharmacy and Technology. Available at: [Link]

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-4-chloroquinazoline
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Reactant of Route 2
2-(4-Bromophenyl)-4-chloroquinazoline
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